molecular formula C22H40O2 B098372 13Z,16Z-docosadienoic acid CAS No. 17735-98-7

13Z,16Z-docosadienoic acid

货号: B098372
CAS 编号: 17735-98-7
分子量: 336.6 g/mol
InChI 键: HVGRZDASOHMCSK-HZJYTTRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(13Z,16Z)-docosadienoic acid is a docosadienoic acid having two cis-double bonds at position 13 and 16 respectively. It has a role as a metabolite. It is a conjugate acid of a (13Z,16Z)-docosadienoate.
13Z,16Z-docosadienoic acid has been reported in Bos taurus with data available.

属性

IUPAC Name

(13Z,16Z)-docosa-13,16-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRZDASOHMCSK-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17735-98-7
Record name 13,16-Docosadienoic acid, (13Z,16Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosadienoate (22:2n6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of 13Z,16Z-Docosadienoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is an omega-6 polyunsaturated fatty acid (PUFA) that has been identified in various mammalian tissues, as well as in fish, plants, and certain fungi.[1][2] As a constituent of complex lipids like phospholipids, it plays a role in the structure and function of cellular membranes.[3] Furthermore, this very long-chain fatty acid is recognized as an agonist for the free fatty acid receptor 4 (FFAR4/GPR120), implicating it in metabolic regulation, inflammation, and appetite control.[1][3] Understanding the biosynthetic pathway of this compound is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target or nutritional component. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by available data and detailed experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of this compound is an extension of the well-established omega-6 long-chain polyunsaturated fatty acid (LCPUFA) biosynthetic pathway. The primary precursor for this pathway is the essential fatty acid, linoleic acid (18:2n-6), which is obtained from the diet. The pathway involves a series of alternating desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL), respectively. These enzymes are primarily located in the endoplasmic reticulum.[4][5]

The proposed biosynthetic route from linoleic acid to this compound involves the following key steps:

  • Initial Desaturation: The pathway begins with the desaturation of linoleic acid (18:2n-6) at the delta-6 position by the enzyme delta-6 desaturase (FADS2), producing gamma-linolenic acid (18:3n-6).[6]

  • First Elongation: Gamma-linolenic acid is then elongated by a fatty acid elongase, likely ELOVL5, which adds a two-carbon unit to yield dihomo-gamma-linolenic acid (20:3n-6).[6]

  • Second Desaturation: Dihomo-gamma-linolenic acid undergoes desaturation at the delta-5 position, catalyzed by delta-5 desaturase (FADS1), to form arachidonic acid (20:4n-6).[6][7]

  • Second Elongation: Arachidonic acid is subsequently elongated by a fatty acid elongase, primarily ELOVL2, to produce docosatetraenoic acid (22:4n-6).[8][9]

  • Final Desaturation: The final and less characterized step is the desaturation of a downstream elongated product to form this compound. An alternative pathway involving a delta-8 desaturase activity of the FADS2 enzyme on eicosadienoic acid (20:2n-6) has been proposed, which could lead to intermediates that are subsequently elongated.[10]

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13Z_16Z_Docosadienoic_Acid_Biosynthesis cluster_endoplasmic_reticulum Endoplasmic Reticulum Linoleic_Acid Linoleic Acid (18:2n-6) Gamma_Linolenic_Acid Gamma-Linolenic Acid (18:3n-6) Linoleic_Acid->Gamma_Linolenic_Acid Δ6-Desaturase (FADS2) Dihomo_Gamma_Linolenic_Acid Dihomo-Gamma-Linolenic Acid (20:3n-6) Gamma_Linolenic_Acid->Dihomo_Gamma_Linolenic_Acid Elongase (ELOVL5) Arachidonic_Acid Arachidonic Acid (20:4n-6) Dihomo_Gamma_Linolenic_Acid->Arachidonic_Acid Δ5-Desaturase (FADS1) Docosatetraenoic_Acid Docosatetraenoic Acid (22:4n-6) Arachidonic_Acid->Docosatetraenoic_Acid Elongase (ELOVL2) Intermediate_22_2 Docosadienoic Acid (22:2n-6) (Potential Intermediate) Docosatetraenoic_Acid->Intermediate_22_2 Further Elongation/ Desaturation Steps Final_Product This compound (22:2n-6) Intermediate_22_2->Final_Product Final Modification

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

While specific enzyme kinetic data for the direct synthesis of this compound is limited, data from studies on related enzymes and substrates in the omega-6 pathway provide valuable insights into the potential efficiency of these reactions.

EnzymeSubstrateApparent K_m (µM)Apparent V_max (pmol/min/mg protein)Organism/System
Δ6-Desaturase (FADS2) Linoleic Acid (18:2n-6)6.57.5Human Fetal Liver Microsomes[11]
Δ5-Desaturase (FADS1) Dihomo-γ-linolenic Acid (20:3n-6)3.99.1Human Fetal Liver Microsomes[11]
Δ8-Desaturase (FADS2 activity) 11,14-Eicosadienoic Acid (20:2n-6)Not ReportedNot ReportedBaboon FADS2 in S. cerevisiae[10]

Note: The data presented are for related reactions in the omega-6 pathway and may not directly reflect the kinetics of this compound synthesis. Further research is needed to determine the specific kinetic parameters for the enzymes involved in the final steps of its production.

Experimental Protocols

The elucidation of fatty acid biosynthetic pathways relies on a combination of techniques, including heterologous expression of enzymes, in vitro enzyme assays, and detailed analysis of fatty acid profiles using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Functional Characterization of Desaturases and Elongases in Saccharomyces cerevisiae

This protocol describes the heterologous expression of a candidate desaturase or elongase gene in yeast to determine its substrate specificity and product formation.

1. Yeast Transformation: a. Prepare competent S. cerevisiae cells. b. Transform yeast with an expression vector containing the candidate gene under the control of an inducible promoter (e.g., GAL1). c. Select for transformed colonies on appropriate selective media.

2. Substrate Feeding and Induction: a. Grow a starter culture of the transformed yeast overnight in selective media. b. Inoculate a larger culture and grow to mid-log phase. c. Induce gene expression by adding galactose to the medium. d. Simultaneously, supplement the culture with the potential fatty acid substrate (e.g., linoleic acid, eicosadienoic acid) at a final concentration of 0.5-1.0 mM.

3. Fatty Acid Extraction and Analysis: a. After a defined incubation period (e.g., 24-48 hours), harvest the yeast cells by centrifugation. b. Wash the cell pellet with sterile water. c. Extract total lipids from the yeast cells using a modified Folch method with chloroform:methanol (2:1, v/v).[12] d. Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification with methanolic HCl or BF3-methanol. e. Analyze the FAMEs by GC-MS to identify and quantify the fatty acid profile, comparing the results to a control strain transformed with an empty vector.

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Yeast_Expression_Workflow Start Start Yeast_Transformation Yeast Transformation with Expression Vector Start->Yeast_Transformation Colony_Selection Selection of Transformed Colonies Yeast_Transformation->Colony_Selection Starter_Culture Overnight Starter Culture Colony_Selection->Starter_Culture Large_Culture Inoculate Large Culture Starter_Culture->Large_Culture Induction_Feeding Induce Gene Expression & Add Fatty Acid Substrate Large_Culture->Induction_Feeding Incubation Incubation (24-48h) Induction_Feeding->Incubation Cell_Harvesting Harvest Yeast Cells Incubation->Cell_Harvesting Lipid_Extraction Total Lipid Extraction Cell_Harvesting->Lipid_Extraction FAME_Preparation Fatty Acid Methyl Ester (FAME) Preparation Lipid_Extraction->FAME_Preparation GC_MS_Analysis GC-MS Analysis of FAMEs FAME_Preparation->GC_MS_Analysis End End GC_MS_Analysis->End

Caption: Experimental workflow for functional characterization of fatty acid modifying enzymes.

Protocol 2: In Vitro Enzyme Activity Assay using Microsomal Preparations

This protocol is designed to measure the activity of membrane-bound desaturases and elongases from tissue or cell culture homogenates.

1. Microsome Isolation: a. Homogenize fresh or frozen tissue (e.g., liver) or cultured cells in a suitable buffer. b. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum membranes. c. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, and necessary cofactors (e.g., NADH or NADPH for desaturases, malonyl-CoA and NADPH for elongases). b. Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]linoleoyl-CoA). c. Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period. d. Terminate the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

3. Product Analysis: a. Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane). b. Separate the fatty acid products from the unreacted substrate using reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector. c. Quantify the amount of product formed based on the radioactivity counts and calculate the enzyme activity (e.g., in pmol/min/mg of microsomal protein).[11]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general procedure for the analysis of fatty acid composition.

1. Sample Preparation: a. Prepare FAMEs from the lipid extract as described in Protocol 1. b. Dissolve the FAMEs in a suitable volatile solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

  • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).
  • Injector: Set the injector temperature (e.g., 250°C) and use a split or splitless injection mode.
  • Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all components.[13]
  • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate. b. Mass Spectrometer (MS):
  • Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
  • Mass Range: Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).
  • Data Acquisition: Acquire data in full scan mode to obtain mass spectra for peak identification.

3. Data Analysis: a. Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST). b. Quantify the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram. For absolute quantification, use an internal standard.

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GC_MS_Analysis_Logic Input FAME Sample in Solvent GC_Injection Injection into GC Input->GC_Injection Separation Separation in GC Column (Temperature Program) GC_Injection->Separation Elution Elution of FAMEs Separation->Elution Ionization Electron Ionization (MS) Elution->Ionization Mass_Analysis Mass-to-Charge Separation Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Data_Output Chromatogram & Mass Spectra Detection->Data_Output Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Output->Peak_Identification Quantification Peak Area Integration (Quantification) Peak_Identification->Quantification Output Fatty Acid Profile Quantification->Output

Caption: Logical flow of GC-MS analysis for fatty acid profiling.

Conclusion

The biosynthesis of this compound is intricately linked to the omega-6 LCPUFA pathway, involving a series of desaturation and elongation steps. While the complete pathway and its regulation are still under investigation, the key enzymatic players are known to be the FADS and ELOVL enzyme families. This technical guide provides a foundational understanding of the proposed biosynthetic route, summarizes the available quantitative data, and details the essential experimental protocols required for further research in this area. A deeper understanding of this pathway will be instrumental for researchers and professionals in the fields of nutrition, metabolic diseases, and drug development, potentially leading to novel therapeutic strategies and improved health outcomes.

References

A Technical Guide to the Natural Sources of 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid, a member of the long-chain omega-6 polyunsaturated fatty acid family, is emerging as a molecule of significant interest in biomedical research. Its role as a potent agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120, positions it as a key player in various physiological processes, including metabolic regulation and inflammation. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its analysis, and its primary signaling pathway.

Natural Occurrence and Quantitative Data

This compound is found across a diverse range of biological systems, including plants, marine organisms, and mammals. The concentration of this fatty acid can vary significantly depending on the species and tissue type.

Plant Sources

The primary plant sources of this compound are the seed oils of species belonging to the Cruciferae (Brassicaceae) and Ranunculaceae families. While comprehensive quantitative data for a wide array of species is not extensively documented in publicly accessible databases, available information indicates that its concentration in some seed oils can be notable.

Table 1: Quantitative Data of this compound in Plant Seed Oils

Plant SpeciesFamilyConcentration (% of total fatty acids)
Caltha palustrisRanunculaceae1.8
Anemone nemorosaRanunculaceae1.1
Ranunculus acrisRanunculaceae0.9
Brassica napus (Rapeseed)Brassicaceae<0.5
Sinapis alba (White Mustard)Brassicaceae<0.5

Note: Data is compiled from various sources and represents approximate values. Concentrations can vary based on plant variety, growing conditions, and extraction methods.

Marine Sources
Mammalian Sources

In mammals, this compound is a component of complex lipids and is found in various tissues, as well as in plasma and erythrocytes. It is typically present as a minor fatty acid, with its concentration being influenced by diet and metabolic state. Quantitative analysis of this fatty acid in mammalian samples is challenging due to its relatively low abundance and the presence of other docosadienoic acid isomers.

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated analytical methods. The following sections outline generalized protocols for the extraction and analysis of this fatty acid from plant, marine, and mammalian samples.

Extraction and Analysis from Plant Seeds

Objective: To extract total lipids from plant seeds and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation: Homogenize a known weight of seeds (e.g., 100 mg) to a fine powder.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to the powdered seeds.

    • Vortex thoroughly and incubate at room temperature with agitation.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a solution of 2% sulfuric acid in methanol and heat at 60°C for 1 hour.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., a polar-phase column).

    • Use a temperature program that allows for the separation of C22 fatty acid isomers.

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the fatty acid by comparing its peak area to that of an internal standard.

Extraction and Analysis from Marine Organisms

Objective: To extract total lipids from marine tissue (e.g., fish muscle) and quantify this compound using GC-MS.

Methodology:

  • Sample Preparation: Lyophilize and homogenize a known weight of the marine tissue.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized tissue.

    • Vortex vigorously to form a single phase.

    • Add an additional 1 volume of chloroform and 1 volume of water, vortex, and centrifuge.

    • Collect the lower chloroform phase containing the lipids.

  • FAME Preparation and GC-MS Analysis: Follow steps 3 and 4 as described in the plant seed protocol.

Extraction and Analysis from Mammalian Plasma

Objective: To extract total lipids from mammalian plasma and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Lipid Extraction (Methyl-tert-butyl ether - MTBE Method):

    • To a known volume of plasma, add methanol followed by MTBE.

    • Vortex and then add water to induce phase separation.

    • Centrifuge and collect the upper organic phase.

  • LC-MS/MS Analysis:

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for reverse-phase chromatography.

    • Inject the sample into an LC-MS/MS system.

    • Use a C18 column and a gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like formic acid and ammonium (B1175870) formate.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

    • Quantify using a stable isotope-labeled internal standard.

Signaling Pathway

This compound exerts many of its biological effects through the activation of the G-protein coupled receptor, FFAR4 (GPR120). This receptor is expressed in various cell types, including adipocytes, macrophages, and enteroendocrine cells. The activation of FFAR4 can trigger multiple downstream signaling cascades.

FFAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Coupled Pathway cluster_beta_arrestin β-Arrestin Mediated Pathway 13Z_16Z_DDA This compound FFAR4 FFAR4 (GPR120) 13Z_16Z_DDA->FFAR4 Binds and Activates Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-Arrestin 2 FFAR4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_G Downstream Effects (e.g., GLUT4 translocation, GLP-1 secretion) Ca2_release->Downstream_G PKC->Downstream_G TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin->TAK1_TAB1 Inhibits Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory NFkB_JNK NF-κB & JNK Activation TAK1_TAB1->NFkB_JNK Activates Inflammation Inflammation NFkB_JNK->Inflammation Promotes Experimental_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Plant Plant Seeds Homogenization Homogenization/ Lyophilization Plant->Homogenization Marine Marine Organism Tissue Marine->Homogenization Mammalian Mammalian Plasma Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Mammalian->Extraction Homogenization->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Extraction->Separation Direct analysis for LC-MS Derivatization->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification

The Role of 13Z,16Z-Docosadienoic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is a naturally occurring omega-6 very long-chain polyunsaturated fatty acid (VLCFA) that has emerged as a significant signaling molecule in cellular metabolism.[1][2][3] As a 22-carbon fatty acid with two cis double bonds, its structure confers specific biological activities, most notably its function as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1][2][4][5] This receptor is a key regulator of energy homeostasis, inflammation, and appetite, making this compound and its signaling pathways a compelling area of investigation for therapeutic development, particularly in the context of metabolic disorders.[1][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular metabolism, with a focus on its interaction with FFAR4, downstream signaling events, and its impact on hormonal regulation.

Data Presentation

The following tables summarize the key quantitative data regarding the metabolic effects of this compound.

Table 1: Effect of this compound on Ghrelin Secretion

Cell TypeConcentration of this compoundPercentage of Baseline Ghrelin ReleaseReference
Isolated pure gastric ghrelin-expressing GFP (Ghr-GFP) cells2 µM31.5 ± 2.9%[2]

Table 2: Agonist Activity of Various Fatty Acids on FFAR4/GPR120

AgonistEC50 (µM)Cell LineAssayReference
This compoundNot explicitly reported---
α-Linolenic Acid (ω-3)~10HEK293SRE-luc reporter[6]
Docosahexaenoic Acid (DHA, ω-3)~10HEK293SRE-luc reporter[6]
Eicosapentaenoic Acid (EPA, ω-3)~10HEK293SRE-luc reporter[6]
Compound A (synthetic)~0.35Not specifiedNot specified[7]
TUG-891 (synthetic)Not specifiedNot specifiedNot specified[7]

Note: While this compound is a known FFAR4 agonist, its specific EC50 value has not been explicitly reported in the reviewed literature. The table includes EC50 values for other endogenous and synthetic FFAR4 agonists for comparative purposes.

Signaling Pathways

This compound primarily exerts its metabolic effects through the activation of the G-protein coupled receptor FFAR4. Upon binding, FFAR4 can initiate signaling through two principal pathways: the Gαq/11 pathway and the β-arrestin pathway.[8][9]

The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses.[10]

Alternatively, ligand binding can promote the recruitment of β-arrestin 2 to the receptor.[2][11] The FFAR4/β-arrestin complex can then mediate its own unique signaling cascades, including the modulation of the MAPK/ERK pathway.[2][8] In the context of gastric ghrelin cells, the activation of FFAR4 by this compound leads to a potent inhibition of ghrelin secretion.[2] While the precise downstream signaling events linking FFAR4 activation to ghrelin secretion inhibition are not fully elucidated, the involvement of these canonical FFAR4 signaling pathways is highly probable.

FFAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway 13_16_DDA This compound FFAR4 FFAR4/GPR120 13_16_DDA->FFAR4 binds Gq Gαq/11 FFAR4->Gq activates beta_arrestin β-Arrestin 2 FFAR4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Ghrelin_inhibition Inhibition of Ghrelin Secretion Ca_release->Ghrelin_inhibition ERK MAPK/ERK Activation beta_arrestin->ERK ERK->Ghrelin_inhibition

Caption: FFAR4 signaling pathways activated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's metabolic role.

Isolation and Culture of Gastric Ghrelin Cells

This protocol is adapted from Lu et al. (2012) and utilizes transgenic mice expressing Green Fluorescent Protein (GFP) under the control of the ghrelin promoter (Ghr-GFP mice).[2]

  • Stomach Digestion: Stomachs from Ghr-GFP mice are removed, opened along the greater curvature, and washed with Hanks' balanced salt solution (HBSS). The gastric mucosa is then minced and subjected to enzymatic digestion with a mixture of collagenase and dispase.

  • Cell Dissociation: The digested tissue is further dissociated into a single-cell suspension by gentle trituration.

  • Fluorescence-Activated Cell Sorting (FACS): The cell suspension is filtered and subjected to FACS. GFP-positive cells (ghrelin cells) are sorted and collected.

  • Cell Culture: The sorted Ghr-GFP cells are plated on collagen-coated plates and cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics, for short-term experiments.

Ghrelin Secretion Assay

This assay measures the amount of ghrelin released from cultured ghrelin cells in response to various stimuli.

  • Cell Plating: Isolated Ghr-GFP cells are seeded in 24-well plates.

  • Starvation: Prior to the experiment, cells are typically serum-starved for a defined period to establish a baseline secretion level.

  • Treatment: The culture medium is replaced with a buffer containing the test compounds, such as this compound at various concentrations. A vehicle control is also included.

  • Incubation: The cells are incubated for a specified time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: After incubation, the supernatant is collected from each well.

  • Ghrelin Measurement: The concentration of ghrelin in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for total or acylated ghrelin.

  • Data Analysis: The amount of ghrelin secreted is normalized to the total protein content of the cells in each well or expressed as a percentage of the baseline secretion.

Western Blot Analysis of ERK Phosphorylation

This protocol provides a general framework for assessing the activation of the MAPK/ERK pathway.

  • Cell Treatment: Cells (e.g., FFAR4-expressing cell line or primary ghrelin cells) are treated with this compound for various time points.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK to serve as a loading control.

  • Densitometry: The intensity of the p-ERK and total ERK bands is quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis isolate_cells Isolate Gastric Ghrelin Cells (Ghr-GFP Mice) culture_cells Culture Cells isolate_cells->culture_cells treat_cells Treat with this compound culture_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant lyse_cells Lyse Cells treat_cells->lyse_cells ghrelin_elisa Ghrelin ELISA collect_supernatant->ghrelin_elisa western_blot Western Blot for p-ERK/Total ERK lyse_cells->western_blot

Caption: A typical experimental workflow for studying the effects of this compound.

References

13Z,16Z-Docosadienoic Acid as a GPR120 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. It is activated by medium and long-chain unsaturated fatty acids, initiating signaling cascades that regulate a variety of physiological processes. This technical guide provides an in-depth overview of 13Z,16Z-docosadienoic acid, a long-chain omega-6 polyunsaturated fatty acid, and its role as a GPR120 agonist. We will explore its effects on GPR120 signaling, present available quantitative data, and provide detailed experimental protocols for key assays relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and metabolic research.

Introduction to GPR120

GPR120 is a class A G protein-coupled receptor that functions as a sensor for long-chain free fatty acids (LCFAs), particularly unsaturated ones.[1] It is expressed in various tissues, including adipocytes, macrophages, intestinal enteroendocrine cells, and taste buds.[2] Activation of GPR120 has been linked to a range of beneficial physiological effects, including:

  • Anti-inflammatory effects: In macrophages, GPR120 activation mediates potent anti-inflammatory responses.[3]

  • Metabolic regulation: GPR120 signaling is involved in glucose homeostasis, insulin (B600854) sensitization, and adipogenesis.[2][4]

  • Gut hormone secretion: Activation of GPR120 in the gut stimulates the release of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone.[4]

  • Ghrelin secretion inhibition: GPR120 activation in gastric ghrelin cells has been shown to inhibit the secretion of ghrelin, a hormone that stimulates appetite.[1][5]

These diverse functions make GPR120 an attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and inflammatory disorders.

This compound: A Natural GPR120 Agonist

This compound is a naturally occurring long-chain omega-6 polyunsaturated fatty acid. Its role as a GPR120 agonist has been primarily demonstrated through its effects on ghrelin secretion.

Quantitative Data

The study utilized isolated gastric ghrelin cells from transgenic mice, which were found to express GPR120 but not the closely related long-chain fatty acid receptor, GPR40. This cellular context strongly suggests that the observed effects of this compound are mediated through GPR120.

AgonistCell TypeAssayConcentrationObserved EffectReference
This compoundIsolated Gastric Ghrelin CellsGhrelin Secretion Inhibition10 µMSignificant suppression of ghrelin secretionLu et al. (2012)[1][5]

GPR120 Signaling Pathways

Activation of GPR120 by agonists like this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways can be cell-type dependent and lead to distinct physiological outcomes.

Gαq/11-Mediated Signaling

This pathway is predominantly associated with the metabolic effects of GPR120.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound GPR120 GPR120 Agonist->GPR120 Binds to Gq Gαq/11 GPR120->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion, Insulin Sensitization) Ca_cyto->Metabolic_Effects ERK ERK1/2 Phosphorylation PKC->ERK ERK->Metabolic_Effects

Caption: Gαq/11-mediated signaling pathway of GPR120.

Upon agonist binding, GPR120 activates the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations ([Ca²⁺]i). Both DAG and increased [Ca²⁺]i can activate protein kinase C (PKC), leading to downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK). These events culminate in various metabolic effects, such as the secretion of GLP-1 and improved insulin sensitivity.[4]

β-Arrestin-2-Mediated Anti-Inflammatory Signaling

This pathway is crucial for the anti-inflammatory effects of GPR120 activation, particularly in macrophages.

Beta_Arrestin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound GPR120 GPR120 Agonist->GPR120 Binds to bArrestin2 β-Arrestin-2 GPR120->bArrestin2 Recruits Complex GPR120-β-Arrestin-2 Complex GPR120->Complex bArrestin2->Complex TAB1 TAB1 Complex->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Prevents binding to NFkB_path NF-κB Pathway TAK1->NFkB_path Activates Inflammation Inflammation NFkB_path->Inflammation Promotes

Caption: β-Arrestin-2-mediated anti-inflammatory signaling of GPR120.

Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor.[3] This complex is then internalized. The GPR120-β-arrestin-2 complex interacts with TAB1 (TAK1-binding protein 1), preventing it from binding to and activating TAK1 (transforming growth factor-β-activated kinase 1).[3] The inhibition of TAK1 activation subsequently blocks downstream pro-inflammatory signaling pathways, most notably the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.[3]

Experimental Protocols

Detailed characterization of this compound as a GPR120 agonist requires robust and reproducible experimental assays. The following sections provide detailed protocols for key in vitro assays.

Preparation of this compound for In Vitro Assays

The proper preparation of fatty acid solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

Procedure:

  • Stock Solution Preparation: Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • BSA Conjugation: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS. b. For the working solution, dilute the fatty acid stock solution in the BSA solution to achieve the desired final concentration and fatty acid:BSA molar ratio (a 3:1 to 5:1 ratio is common). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA. This step is crucial for the solubility and bioavailability of the fatty acid in aqueous cell culture media.

  • Final Dilution: The fatty acid-BSA complex can then be further diluted in cell culture medium to the final desired concentrations for the assay. A vehicle control containing the same concentration of ethanol and BSA without the fatty acid should always be included.

GPR120 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.

Materials:

  • HEK293 cells (or other suitable host cell line) stably or transiently expressing human or rodent GPR120.

  • Wild-type (non-transfected) cells as a negative control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound-BSA complex.

  • Positive control agonist (e.g., TUG-891 or GW9508).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Seed the GPR120-expressing cells and wild-type cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer. b. Remove the cell culture medium from the wells and add the loading buffer. c. Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Program the instrument to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals (e.g., every 1-2 seconds). c. Establish a stable baseline fluorescence reading for approximately 15-30 seconds. d. Inject the this compound-BSA complex, positive control, or vehicle control into the wells. e. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. Dose-response curves can be generated by plotting ΔF against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response equation to determine the EC50 value.

Calcium_Assay_Workflow A Seed GPR120-expressing cells in a multi-well plate B Load cells with a calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Inject this compound or controls D->E F Record fluorescence change over time E->F G Analyze data and determine EC50 F->G

Caption: Workflow for a GPR120 calcium mobilization assay.

GPR120 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated GPR120, a key step in the anti-inflammatory signaling pathway. The PathHunter® β-arrestin assay from Eurofins DiscoverX is a widely used platform for this purpose.

Materials:

  • PathHunter® GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar). This kit typically includes:

    • Cryopreserved cells co-expressing a ProLink™-tagged GPR120 and an Enzyme Acceptor-tagged β-arrestin-2.

    • Cell plating reagent.

    • Detection reagents.

  • This compound-BSA complex.

  • Positive control agonist.

  • White, solid-bottom multi-well plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: a. Thaw the cryopreserved PathHunter® cells according to the manufacturer's instructions. b. Resuspend the cells in the provided cell plating reagent at the recommended density. c. Dispense the cell suspension into the wells of the multi-well plate. d. Incubate the plate overnight at 37°C in a CO2 incubator.

  • Compound Addition: a. Prepare serial dilutions of the this compound-BSA complex, positive control, and vehicle control in the appropriate assay buffer. b. Add the diluted compounds to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: a. Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. b. Add the detection reagent mixture to each well. c. Incubate the plate at room temperature for 60 minutes in the dark.

  • Luminescence Reading: Read the chemiluminescence signal on a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin-2 recruitment. Generate dose-response curves by plotting the luminescence signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

Arrestin_Assay_Workflow A Plate PathHunter® GPR120 β-arrestin cells B Add serial dilutions of This compound A->B C Incubate for 90 minutes at 37°C B->C D Add detection reagents C->D E Incubate for 60 minutes at room temperature D->E F Read chemiluminescence E->F G Analyze data and determine EC50 F->G

Caption: Workflow for a GPR120 β-arrestin recruitment assay.

Conclusion

This compound is a naturally occurring long-chain fatty acid that functions as a GPR120 agonist. While direct quantitative potency data remains to be fully elucidated in publicly available literature, its ability to modulate GPR120-mediated physiological responses, such as the inhibition of ghrelin secretion, has been demonstrated. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further characterize the interaction of this compound and other novel compounds with the GPR120 receptor. A thorough understanding of the pharmacology of endogenous and synthetic GPR120 agonists is essential for the development of new therapeutic strategies for a range of metabolic and inflammatory diseases.

References

An In-depth Technical Guide to 13Z,16Z-Docosadienoic Acid: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 13Z,16Z-docosadienoic acid. It includes detailed experimental protocols for its characterization and for studying its biological effects, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a polyunsaturated omega-6 fatty acid with a 22-carbon chain and two cis double bonds.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C22H40O2[1]
Molecular Weight 336.55 g/mol
IUPAC Name (13Z,16Z)-docosa-13,16-dienoic acid[1]
CAS Number 17735-98-7[2]
Density 0.9 g/cm³ (predicted)[2]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in DMF, DMSO, and ethanol. Insoluble in water.[2][3]

Biological Activity and Signaling Pathways

This compound is recognized as a potent agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is a key regulator of various physiological processes, including metabolism and inflammation.

GPR120 Signaling Pathway

The activation of GPR120 by ligands such as this compound can initiate multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.[4][5]

  • Gαq/11 Pathway: Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is involved in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[5]

  • β-arrestin-2 Pathway: Upon activation, GPR120 can also recruit β-arrestin-2. The GPR120/β-arrestin-2 complex can internalize and interact with various signaling molecules, leading to the inhibition of inflammatory pathways, such as the NF-κB pathway.[6][7] This anti-inflammatory action is a key area of research for the therapeutic potential of GPR120 agonists.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPR120 GPR120/FFAR4 Ligand->GPR120 Binds to Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits GPR120_arrestin GPR120-β-arrestin-2 Complex GPR120->GPR120_arrestin PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_Effects PKC->Metabolic_Effects beta_arrestin->GPR120_arrestin Inflammation_Inhibition Inhibition of Inflammatory Pathways (e.g., NF-κB) GPR120_arrestin->Inflammation_Inhibition Mediates Ghrelin_Secretion_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection & Processing cluster_ghrelin_quantification Ghrelin Quantification cluster_data_analysis Data Analysis start Culture Ghrelin-Secreting Cells (e.g., Gastric Primary Cells) treatment Treat cells with This compound (and controls) start->treatment incubation Incubate for a defined period treatment->incubation collect_media Collect cell culture supernatant incubation->collect_media centrifuge Centrifuge to remove cell debris collect_media->centrifuge store_sample Store supernatant at -80°C centrifuge->store_sample elisa Perform Ghrelin ELISA store_sample->elisa read_plate Read absorbance on a plate reader elisa->read_plate calculate_concentration Calculate Ghrelin concentration from standard curve read_plate->calculate_concentration compare_groups Compare treatment groups to control calculate_concentration->compare_groups end Determine effect of fatty acid on ghrelin secretion compare_groups->end

References

An In-Depth Technical Guide to 13Z,16Z-Docosadienoic Acid and its Role in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13Z,16Z-docosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid that has garnered significant interest in the field of lipid signaling. As a very-long-chain fatty acid, it is an integral component of cellular membranes, primarily found esterified in phospholipids. Beyond its structural role, this compound functions as a signaling molecule, most notably as a potent agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). This interaction initiates a cascade of intracellular events that modulate various physiological processes, including metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the signaling pathways associated with this compound, detailed experimental protocols for its study, and a summary of relevant quantitative data for related FFAR4 agonists.

Core Signaling Pathways of this compound

The primary mechanism of action for this compound is through the activation of FFAR4, a G protein-coupled receptor. This activation triggers two main downstream signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

Gαq/11-Mediated Signaling Pathway

Upon binding of this compound, FFAR4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a signaling cascade that results in the elevation of intracellular calcium and the activation of the MAP kinase cascade, specifically ERK1/2. This pathway is implicated in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion and adipogenesis.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DDA This compound FFAR4 FFAR4/GPR120 DDA->FFAR4 binds Gq11 Gαq/11 FFAR4->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Transcription Gene Transcription (e.g., Adipogenesis, GLP-1 Secretion) Ca_cyto->Transcription regulates RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK p-ERK1/2 MEK->ERK phosphorylates ERK->Transcription regulates

Gαq/11-Mediated Signaling Pathway of this compound.

β-Arrestin-2-Mediated Anti-Inflammatory Pathway

In addition to G protein coupling, ligand-bound FFAR4 can recruit β-arrestin-2. This interaction internalizes the receptor and initiates a distinct signaling pathway that mediates potent anti-inflammatory effects. The FFAR4/β-arrestin-2 complex can interfere with pro-inflammatory signaling cascades, such as those initiated by Toll-like receptors (TLRs), by inhibiting the activation of key inflammatory mediators like TAK1. This leads to the suppression of downstream inflammatory responses.

beta_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DDA This compound FFAR4 FFAR4/GPR120 DDA->FFAR4 binds beta_arrestin β-Arrestin-2 FFAR4->beta_arrestin recruits complex FFAR4/β-Arrestin-2 Complex FFAR4->complex beta_arrestin->complex TAK1 TAK1 complex->TAK1 inhibits Inflammation ↓ Inflammatory Response TAK1->Inflammation leads to TLR_signal TLR Signaling TLR_signal->TAK1 activates

β-Arrestin-2-Mediated Anti-Inflammatory Pathway.

Quantitative Data

While specific quantitative data for the activity of this compound on FFAR4 is not extensively available in the public domain, data for other well-characterized FFAR4 agonists provide a valuable reference for its potential potency and efficacy.

LigandReceptorAssay TypeCell LineEC50 (µM)Reference
GW9508FFAR4SRE-luc Reporter-1-10[1]
Docosahexaenoic Acid (DHA)FFAR4SRE-luc Reporter-1-10[1]
Eicosapentaenoic Acid (EPA)FFAR4SRE-luc Reporter-1-10[1]
PalmitoleateFFAR4SRE-luc Reporter-1-10[1]

Experimental Protocols

Quantification of this compound by GC-MS

This protocol outlines the extraction, derivatization, and analysis of this compound from biological samples using gas chromatography-mass spectrometry (GC-MS).

GCMS_Workflow start Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Folch Method) start->extraction saponification Saponification (to release free fatty acids) extraction->saponification derivatization Derivatization (e.g., to FAMEs with BF₃-Methanol) saponification->derivatization analysis GC-MS Analysis derivatization->analysis quantification Quantification (using internal standards) analysis->quantification end Concentration of This compound quantification->end

Workflow for GC-MS Quantification of Fatty Acids.

Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

    • Heat the mixture at 60°C for 10 minutes.

    • Cool the sample, then add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

    • Use a temperature gradient program to separate the FAMEs.

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Identification of the this compound methyl ester is based on its retention time and mass spectrum compared to a pure standard.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., heptadecanoic acid).

FFAR4/GPR120 Activation Assay: Intracellular Calcium Mobilization

This protocol describes a cell-based assay to measure the activation of FFAR4 by monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing FFAR4/GPR120 (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare serial dilutions of this compound and control compounds.

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the compound dilutions into the wells and immediately begin kinetic fluorescence reading (e.g., every second for 100 seconds) at an excitation/emission wavelength appropriate for the dye (e.g., 490/525 nm for Fluo-4).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a function of the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin-2 Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin-2 to FFAR4 upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

Methodology:

  • Cell Line:

    • Use a commercially available cell line engineered to co-express FFAR4 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating:

    • Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add a detection reagent containing the substrate for the complemented enzyme.

    • Incubate at room temperature for a short period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin-2 recruitment.

    • Plot the signal as a function of the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Ghrelin Secretion Assay (ELISA)

This protocol outlines the measurement of ghrelin secretion from cultured cells (e.g., gastric cells) in response to treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Treatment:

    • Culture ghrelin-secreting cells in appropriate medium.

    • Treat the cells with various concentrations of this compound for a defined period.

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercial ghrelin ELISA kit.

    • Add standards, controls, and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody specific for ghrelin.

    • Incubate to allow ghrelin to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on the ghrelin molecule.

    • Incubate and wash again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Incubate and wash.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ghrelin in the cell culture supernatants by interpolating their absorbance values on the standard curve.

    • Analyze the effect of this compound on ghrelin secretion by comparing the ghrelin concentrations in the treated samples to the untreated controls.

Conclusion

This compound is an important signaling lipid that exerts its effects primarily through the activation of FFAR4. Its ability to engage both Gαq/11- and β-arrestin-2-mediated pathways highlights its potential to influence a wide range of physiological and pathological processes, from metabolism to inflammation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific roles of this fatty acid and to screen for novel modulators of FFAR4. While quantitative data for this compound itself remains to be fully elucidated, the information available for other FFAR4 agonists provides a strong foundation for future research in this exciting area of lipid signaling. Further investigation into the precise potency and efficacy of this compound will be crucial for a complete understanding of its biological functions and therapeutic potential.

References

Methodological & Application

Application Note and Protocol for the Quantification of 13Z,16Z-Docosadienoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is an omega-6 polyunsaturated fatty acid found in various biological systems. It has garnered significant interest due to its role as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). The activation of GPR120 by fatty acids like this compound is implicated in a range of physiological processes, including the regulation of metabolism and inflammatory responses. Accurate quantification of this fatty acid in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the GPR120 signaling pathway.

This document provides a detailed protocol for the quantification of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS), and includes information on its signaling pathway and reported plasma concentrations.

Signaling Pathway of this compound via GPR120

This compound, upon binding to GPR120, initiates intracellular signaling through two primary pathways: the Gq-protein pathway and the β-arrestin-2 pathway.

  • Gq-Protein Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is involved in various cellular responses, including hormone secretion and metabolic regulation.

  • β-Arrestin-2 Pathway: Ligand binding also promotes the recruitment of β-arrestin-2 to the receptor. The GPR120/β-arrestin-2 complex can internalize and interact with other signaling molecules, such as TAB1, leading to the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway. This pathway is central to the anti-inflammatory effects associated with GPR120 activation.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway cluster_cytosol Cytosol FA This compound GPR120 GPR120 (FFAR4) FA->GPR120 Gq Gαq GPR120->Gq activates Barr2 β-Arrestin-2 GPR120->Barr2 recruits Complex GPR120/ β-Arrestin-2 Complex GPR120->Complex PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Barr2->Complex Inflammation Inhibition of Inflammatory Signaling (e.g., NF-κB) Complex->Inflammation Ca Ca²⁺ ER->Ca releases Ca->PKC activates Metabolic Metabolic Regulation & Hormone Secretion PKC->Metabolic

Caption: GPR120 signaling activated by this compound.

Quantitative Data of this compound in Human Plasma

The following table summarizes the concentration of this compound found in the plasma of young, healthy Canadian adults, as reported by Metherel et al. (2015).

AnalyteMean ± SD (µmol/L)Median (µmol/L)Minimum (µmol/L)Maximum (µmol/L)
This compound3.1 ± 3.32.8Trace18.4

Data sourced from Metherel, A. H., et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[1]

Experimental Protocol: Quantification of this compound in Plasma by GC-MS

This protocol describes a representative method for the analysis of total fatty acids, including this compound, in human plasma. It is based on common methodologies for fatty acid analysis and should be validated in-house for specific applications.

Materials and Reagents
  • Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C.

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of a C22 fatty acid.

  • Solvents: Chloroform, Methanol (B129727), Hexane (B92381) (all HPLC or GC grade).

  • Reagents for Derivatization: Boron trifluoride (BF3) in methanol (14% w/v) or acetyl chloride.

  • Other Reagents: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate (B86663).

  • Standards: this compound certified reference standard.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plasma 1. Plasma Sample (e.g., 50 µL) IS_add 2. Add Internal Standard (e.g., C17:0) Plasma->IS_add Extraction 3. Folch Extraction (Chloroform:Methanol 2:1) IS_add->Extraction Centrifuge1 4. Centrifuge to Separate Phases Extraction->Centrifuge1 Collect 5. Collect Organic Layer Centrifuge1->Collect Derivatize 6. Transesterification to FAMEs (e.g., BF3-Methanol) Collect->Derivatize Incubate 7. Incubate at 100°C Derivatize->Incubate FAME_extract 8. Extract FAMEs (Hexane) Incubate->FAME_extract Dry 9. Dry and Reconstitute FAME_extract->Dry GCMS 10. GC-MS Analysis Dry->GCMS

Caption: Workflow for GC-MS analysis of fatty acids in plasma.

Detailed Procedure

3.1. Lipid Extraction (Folch Method)

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a glass tube with a Teflon-lined cap, add a known amount of internal standard (e.g., 5 µg of C17:0).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

3.2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Cap the tube tightly and incubate in a heating block at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

3.3. FAMEs Extraction

  • Add 1 mL of hexane and 1 mL of distilled water to the tube.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 20 minutes.

  • MSD Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor the molecular ion and characteristic fragment ions for this compound methyl ester and the internal standard.

Data Analysis and Quantification
  • Identify the FAME peaks based on their retention times by comparing them to a standard mixture of FAMEs, including a this compound methyl ester standard.

  • Integrate the peak areas for this compound methyl ester and the internal standard.

  • Generate a calibration curve using the standard solutions of this compound at various concentrations, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Disclaimer

This application note is intended for research use only. The provided protocols are representative and should be optimized and validated by the end-user for their specific experimental conditions and instrumentation.

References

Application Notes and Protocols for the Analytical Detection of 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is a long-chain omega-6 polyunsaturated fatty acid (PUFA) that plays a role in various physiological processes. Accurate and sensitive detection of this analyte in biological matrices is crucial for understanding its metabolic pathways, identifying its role as a potential biomarker, and for the development of therapeutic agents that may modulate its activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for fatty acid analysis. It offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile esters.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often without the need for derivatization. It is particularly well-suited for the analysis of fatty acids in complex biological samples.

II. Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods. Please note that the data for this compound is based on published data for docosadienoic acid (22:2 ω-6) and may serve as a reference for method validation.

ParameterGC-MS with PFBBr DerivatizationLC-MS/MS (Representative Values)
Limit of Detection (LOD) 0.011 ng/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.048 ng/mL (calculated as 3.3 * LOD)0.03 - 30 ng/mL
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%
Recovery 96-101%85-115%

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for the analysis of fatty acids in biological samples using pentafluorobenzyl bromide (PFBBr) derivatization for high sensitivity.

1. Sample Preparation: Lipid Extraction

  • For Plasma/Serum:

    • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated this compound).

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

  • For Tissues:

    • Homogenize a known weight of tissue (e.g., 50 mg) in a suitable solvent (e.g., PBS).

    • Add an appropriate internal standard.

    • Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) at a ratio of 20:1 solvent to tissue homogenate volume.

    • Vortex and centrifuge as described for plasma.

    • Collect and dry the organic phase.

2. Saponification (for total fatty acid analysis)

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the ester bonds.

  • Acidify the solution with 0.5 mL of 1 M HCl.

  • Extract the free fatty acids with 2 mL of hexane (B92381) twice.

  • Combine the hexane layers and dry under nitrogen.

3. Derivatization with Pentafluorobenzyl Bromide (PFBBr)

  • Reconstitute the dried fatty acid extract in 25 µL of 1% diisopropylethylamine in acetonitrile (B52724).

  • Add 25 µL of 1% PFBBr in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample completely under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane (B107328) for GC-MS analysis.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • Source Temperature: 150°C

  • Quadrupole Temperature: 150°C

  • Monitored Ion (m/z): [M-H]⁻ for the PFB ester of this compound (exact mass to be determined by infusion of a standard). The precursor ion for the underivatized acid is m/z 335.3.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the direct analysis of this compound without derivatization.

1. Sample Preparation: Protein Precipitation and Extraction

  • For Plasma/Serum:

    • To 50 µL of plasma or serum, add an appropriate internal standard.

    • Add 200 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.02% BHT).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • MRM Transition:

    • Precursor Ion (Q1): m/z 335.3

    • Product Ion (Q3): Specific product ions to be determined by infusion of a this compound standard. A common fragmentation for fatty acids is the loss of the carboxyl group.

IV. Signaling Pathway and Experimental Workflows

GPR120 Signaling Pathway

This compound, as a long-chain fatty acid, is a potential ligand for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 initiates downstream signaling cascades that are involved in anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCFA This compound (LCFA) GPR120 GPR120 (FFAR4) LCFA->GPR120 Binds to Gq Gαq GPR120->Gq Activates Gi Gαi GPR120->Gi Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca_PKC Insulin_Sens Insulin Sensitizing Effects Ca_PKC->Insulin_Sens AC_inhibit ↓ Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_inhibit->Insulin_Sens TAB1_inhibit Inhibition of TAB1 beta_arrestin->TAB1_inhibit TAK1_inhibit Inhibition of TAK1 TAB1_inhibit->TAK1_inhibit NFkB_inhibit ↓ NF-κB Pathway TAK1_inhibit->NFkB_inhibit Anti_Inflammatory Anti-inflammatory Effects NFkB_inhibit->Anti_Inflammatory GC_MS_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch or equivalent) Sample->Extraction Saponification Saponification (Optional) (Methanolic KOH) Extraction->Saponification Derivatization Derivatization (PFBBr) Saponification->Derivatization GCMS GC-MS Analysis (NCI mode) Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data LC_MS_MS_Workflow Sample Biological Sample (Plasma, Serum) Extraction Protein Precipitation & Extraction (Acetonitrile) Sample->Extraction LCMSMS LC-MS/MS Analysis (ESI Negative MRM) Extraction->LCMSMS Data Data Analysis (Quantification) LCMSMS->Data

Application Note: Analysis of 13Z,16Z-Docosadienoic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13Z,16Z-Docosadienoic acid is a long-chain polyunsaturated fatty acid (PUFA) of interest in various fields of research, including nutrition, metabolism, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound methyl ester, covering sample preparation, GC-MS instrumentation, and data analysis.

Key Analyte Properties

PropertyValue
Analyte This compound Methyl Ester
Synonyms Methyl (13Z,16Z)-docosa-13,16-dienoate, C22:2 (n-6) methyl ester
Molecular Formula C₂₃H₄₂O₂
Molecular Weight 350.6 g/mol
CAS Number 61012-47-3

Experimental Protocols

This section details the necessary steps for the successful GC-MS analysis of this compound methyl ester, from sample preparation to data acquisition.

I. Sample Preparation: Derivatization to Fatty Acid Methyl Ester

Fatty acids in biological or other sample matrices must be converted to their methyl esters to increase their volatility for GC analysis. A common and effective method is transesterification using boron trifluoride (BF₃) in methanol.

Materials:

  • Sample containing this compound

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Sodium sulfate (B86663) (anhydrous)

  • Internal standard (e.g., heptadecanoic acid methyl ester, C17:0)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Lipid Extraction (if necessary): For complex matrices like tissues or biofluids, lipids should first be extracted using a method such as Folch or Bligh-Dyer.

  • Internal Standard Spiking: To the extracted lipid sample or a known amount of the fatty acid standard, add a precise amount of the internal standard solution. This is crucial for accurate quantification.

  • Esterification:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1-2 mL of 14% BF₃-methanol solution to the dried sample.

    • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The resulting hexane solution is ready for GC-MS injection.

II. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of long-chain FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Capillary GC column: A non-polar column such as a VF-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable. For better separation of isomers, a polar column like a SP™-2560 can be used.[1]

GC Parameters:

ParameterValue
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 1 min. Ramp to 270°C at 10°C/min. Hold at 270°C for 5 min.
Kovats Retention Index Approximately 2509.9 on a non-polar column[2][3]

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Mass Scan Range m/z 50-400
Acquisition Mode Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Mass Spectrum of this compound Methyl Ester

The electron ionization mass spectrum of this compound methyl ester is characterized by a molecular ion peak (M⁺) at m/z 350, although its abundance may be low in EI.[4] The fragmentation pattern is typical for polyunsaturated fatty acid methyl esters, with key diagnostic ions.

Key Diagnostic Ions:

m/zIon Identity/FragmentSignificance
350 [M]⁺Molecular Ion
319 [M-31]⁺Loss of the methoxy (B1213986) group (-OCH₃)
81 [C₆H₉]⁺Characteristic fragment for polyunsaturated fatty acids[5]
67 [C₅H₇]⁺Common fragment in unsaturated hydrocarbons[2]
55 [C₄H₇]⁺Abundant aliphatic fragment[2]
74 [CH₃OC(=O)CH₂]⁺McLafferty rearrangement ion, characteristic of saturated FAMEs but can be present.

Representative Mass Spectrum Data:

The following table presents a representative mass spectrum with relative intensities. The exact intensities can vary between instruments. The top three most abundant ions are typically m/z 55, 81, and 67.[2]

m/zRelative Intensity (%)
55100
6785
8195
9570
10950
12335
13725
15120
31910
3505
Quantitative Analysis

For accurate quantification, an internal standard (IS) such as methyl heptadecanoate (C17:0) should be used. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound methyl ester and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Selected Ion Monitoring (SIM) for Quantification:

To enhance sensitivity and selectivity for quantitative analysis, SIM mode can be employed. The following ions are recommended for monitoring:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound Methyl Ester 8167, 55
Heptadecanoic Acid Methyl Ester (IS) 7487

Visualizations

Experimental Workflow

experimental_workflow sample Sample Preparation (Lipid Extraction & Derivatization) gcms GC-MS Analysis sample->gcms data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq qual_analysis Qualitative Analysis (Mass Spectrum & Retention Time) data_acq->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve & Peak Area Ratio) data_acq->quant_analysis report Reporting qual_analysis->report quant_analysis->report

Caption: Workflow for GC-MS analysis of this compound methyl ester.

GC-MS Process Overview

gcms_process injector Injector 250°C column GC Column Temperature Programmed injector:port->column:port ion_source Ion Source 70 eV Electron Ionization column:port->ion_source:port mass_analyzer Mass Analyzer Quadrupole ion_source:port->mass_analyzer:port detector Detector Electron Multiplier mass_analyzer:port->detector:port

Caption: Overview of the GC-MS instrument components and process.

References

Synthesis of 13Z,16Z-Docosadienoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of 13Z,16Z-docosadienoic acid, a naturally occurring ω-6 polyunsaturated fatty acid (PUFA). This fatty acid is an agonist of the free fatty acid receptor 4 (FFAR4/GPR120) and is a valuable tool for research in metabolic diseases and other physiological processes.[1] The described synthetic route is based on established organometallic and stereoselective reactions, providing a reliable method for obtaining the target compound in high purity for research purposes. The protocol is divided into the synthesis of key building blocks, their coupling to form the carbon skeleton, stereoselective reduction to install the Z,Z-diene moiety, and final purification and characterization.

Introduction

This compound is a 22-carbon polyunsaturated fatty acid with two cis double bonds. It has been identified in various natural sources and is known to exhibit biological activity, including the inhibition of ghrelin secretion.[1] Its role as an agonist for FFAR4/GPR120 makes it a significant molecule for studying signaling pathways related to metabolism and inflammation. Access to pure synthetic this compound is crucial for in-depth biological studies and potential therapeutic development. This protocol outlines a robust synthetic strategy to meet this need.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a convergent approach involving the coupling of two key fragments followed by stereoselective reduction. A plausible and effective method is the acetylenic route, which allows for the precise construction of the carbon backbone and the controlled formation of the Z,Z-double bonds. This strategy involves the synthesis of an ω-alkynyl fragment and a protected ω-hydroxy aldehyde fragment, followed by their coupling and subsequent stereoselective hydrogenation.

Experimental Protocols

Part 1: Synthesis of Methyl 12-oxododecanoate (B1258333) (Aldehyde Fragment)

This protocol is adapted from general methods for the oxidative cleavage of alkenes.

Materials:

Procedure:

  • Dissolve methyl 10-undecenoate (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add triphenylphosphine (1.2 eq) or dimethyl sulfide (1.5 eq) portion-wise to the cold solution to reduce the ozonide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford methyl 12-oxododecanoate.

Expected Yield: 80-90%

Part 2: Synthesis of 1-Bromopent-1-yne (Alkynyl Fragment)

This protocol is based on standard procedures for the synthesis of 1-bromoalkynes.

Materials:

  • Pent-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • To a stirred solution of pent-1-yne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • To this solution, add a solution of bromine (1.0 eq) in THF or N-bromosuccinimide (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 1-bromopent-1-yne, which can be used in the next step without further purification.

Part 3: Coupling of Fragments and Formation of the Diyne Ester

This protocol utilizes a Sonogashira or similar cross-coupling reaction.

Materials:

  • Methyl 12-oxododecanoate (from Part 1)

  • (Bromomethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • 1-Bromopent-1-yne (from Part 2)

  • Copper(I) iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Wittig Reaction to form the alkyne: To a suspension of (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) at 0 °C and stir for 30 minutes. To the resulting ylide, add a solution of methyl 12-oxododecanoate (1.0 eq) in THF and stir at room temperature for 4 hours. Quench the reaction with water and extract with diethyl ether. Purify by column chromatography to yield methyl 13-bromotridec-12-ynoate.

  • Sonogashira Coupling: To a solution of methyl 13-bromotridec-12-ynoate (1.0 eq) and pent-1-yne (1.2 eq) in a mixture of THF and triethylamine, add CuI (0.05 eq) and Pd(PPh₃)₄ (0.02 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain methyl docosa-13,16-diynoate.

Part 4: Stereoselective Reduction to Methyl 13Z,16Z-Docosadienoate

This protocol employs Lindlar's catalyst for the stereoselective hydrogenation of the diyne.

Materials:

  • Methyl docosa-13,16-diynoate (from Part 3)

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Quinoline (B57606)

  • Hydrogen gas (H₂)

  • Ethyl acetate or Hexane

Procedure:

  • Dissolve methyl docosa-13,16-diynoate (1.0 eq) in ethyl acetate or hexane.

  • Add Lindlar's catalyst (5-10% by weight of the diyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC or GC to observe the disappearance of the starting material and the formation of the desired product, without further reduction to the fully saturated ester. The reaction is typically complete in 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 13Z,16Z-docosadienoate.

Part 5: Hydrolysis to this compound

Materials:

  • Methyl 13Z,16Z-docosadienoate (from Part 4)

  • Lithium hydroxide (B78521) (LiOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Part 6: Purification and Characterization

Purification:

  • The final product can be further purified by silica gel column chromatography or by silver ion chromatography (Ag⁺-TLC or Ag⁺-HPLC) for very high purity, which separates fatty acids based on the number and geometry of their double bonds.[2]

Characterization:

  • ¹H NMR: The spectrum should show characteristic signals for the cis-vinylic protons and the bis-allylic methylene (B1212753) protons.

  • ¹³C NMR: The spectrum will confirm the presence of the carboxylic acid carbon, the olefinic carbons, and the aliphatic chain carbons.

  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for C₂₂H₄₀O₂.

  • Purity: Assessed by GC-MS or HPLC.

Data Presentation

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
1Methyl 12-oxododecanoateMethyl 10-undecenoateO₃, PPh₃80-90>95
21-Bromopent-1-ynePent-1-ynen-BuLi, Br₂~90 (crude)Used directly
3Methyl docosa-13,16-diynoateMethyl 12-oxododecanoate, 1-Bromopent-1-yneWittig reagent, Pd(PPh₃)₄, CuI60-70>95
4Methyl 13Z,16Z-docosadienoateMethyl docosa-13,16-diynoateH₂, Lindlar's catalyst>95>98 (Z,Z)
5This compoundMethyl 13Z,16Z-docosadienoateLiOH>90>98

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product SM1 Methyl 10-undecenoate Int1 Methyl 12-oxododecanoate SM1->Int1 Ozonolysis SM2 Pent-1-yne Int2 1-Bromopent-1-yne SM2->Int2 Bromination Int3 Methyl docosa-13,16-diynoate Int1->Int3 Coupling Int2->Int3 Int4 Methyl 13Z,16Z-docosadienoate Int3->Int4 Lindlar Reduction FP This compound Int4->FP Hydrolysis

Caption: Synthetic workflow for this compound.

Signaling_Pathway PUFA This compound FFAR4 FFAR4 / GPR120 PUFA->FFAR4 Agonist Gq Gαq FFAR4->Gq Activation PLC Phospholipase C Gq->PLC Activation Ca ↑ [Ca²⁺]i PLC->Ca Mobilization PKC PKC PLC->PKC Activation Response Cellular Responses (e.g., ↓ Ghrelin Secretion) Ca->Response MAPK MAPK Pathway (ERK) PKC->MAPK MAPK->Response

Caption: Signaling pathway of this compound via FFAR4/GPR120.[3]

References

Application Notes and Protocols for 13Z,16Z-Docosadienoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is a naturally occurring omega-6 polyunsaturated fatty acid that has garnered interest in cell culture research due to its biological activities. It is a known agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3] Activation of GPR120 by ligands such as this compound initiates a cascade of intracellular signaling events that can influence a variety of cellular processes, including hormone secretion, inflammation, and cell proliferation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on its role in modulating ghrelin secretion, inflammatory responses, and cancer cell viability.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₄₀O₂
Molecular Weight 336.6 g/mol [4]
Appearance Solution in ethanol
CAS Number 17735-98-7[4]
Synonyms cis-13,16-Docosadienoic Acid, FA 22:2

Application 1: Inhibition of Ghrelin Secretion

This compound has been demonstrated to be a potent inhibitor of ghrelin secretion from gastric cells through the activation of GPR120. This makes it a valuable tool for studying the mechanisms of appetite regulation and energy homeostasis.

Quantitative Data:
Cell LineCompound Concentration% Inhibition of Ghrelin Secretion (Mean ± SEM)Reference
Isolated Mouse Gastric Ghrelin Cells2 µM68.5 ± 2.9%Lu, X., et al. (2012)
Experimental Protocol:

Protocol 1: In Vitro Ghrelin Secretion Assay

This protocol is adapted from Lu, X., et al. (2012).

Materials:

  • Isolated primary gastric ghrelin cells or a suitable ghrelin-secreting cell line.

  • This compound (stock solution in ethanol).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Ghrelin ELISA kit.

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of 10% fatty acid-free BSA in serum-free cell culture medium.

    • Prepare a stock solution of this compound in ethanol.

    • Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be between 2:1 and 5:1 to ensure proper binding and solubility.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Seeding and Treatment:

    • Seed the ghrelin-secreting cells in a 24-well plate at a suitable density.

    • Allow the cells to adhere and grow for 24-48 hours.

    • Prior to treatment, wash the cells twice with warm PBS.

    • Add serum-free medium containing the this compound-BSA complex or a vehicle control (medium with BSA and a corresponding amount of ethanol) to the cells.

    • Incubate for the desired time period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of ghrelin in the supernatant using a commercially available ghrelin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of ghrelin secretion inhibition relative to the vehicle-treated control cells.

Experimental Workflow:

Ghr_Secretion_Workflow Workflow for Ghrelin Secretion Assay prep Prepare this compound-BSA Complex treat Treat Cells with Compound or Vehicle prep->treat seed Seed Ghrelin-Secreting Cells seed->treat collect Collect Supernatant treat->collect analyze Analyze Ghrelin Levels by ELISA collect->analyze data Calculate % Inhibition analyze->data

Caption: Workflow for Ghrelin Secretion Assay.

Application 2: Anti-Inflammatory Effects

As a GPR120 agonist, this compound is expected to possess anti-inflammatory properties by inhibiting key inflammatory signaling pathways. This can be investigated by measuring its effect on the production of pro-inflammatory cytokines in immune cells, such as macrophages.

Quantitative Data (Representative):

Note: Specific IC50 values for this compound in anti-inflammatory assays are not widely reported in the literature. The following table provides representative data for a GPR120 agonist and should be determined empirically for this compound.

Cell LineInflammatory StimulusCytokine MeasuredGPR120 AgonistIC50 (µM)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-αCompound X5.2
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6Compound X7.8
Experimental Protocol:

Protocol 2: Cytokine Secretion Assay in Macrophages

Materials:

  • RAW 264.7 macrophage cell line (or other suitable immune cells).

  • This compound-BSA complex.

  • Lipopolysaccharide (LPS).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the this compound-BSA complex for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control and an LPS-only control.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis:

    • Generate a dose-response curve and calculate the IC50 value for the inhibition of each cytokine.

Experimental Workflow:

Cytokine_Assay_Workflow Workflow for Cytokine Secretion Assay seed Seed Macrophages pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatants stimulate->collect analyze Measure Cytokines by ELISA collect->analyze data Calculate IC50 analyze->data

Caption: Workflow for Cytokine Secretion Assay.

Application 3: Anti-Cancer Cell Viability

GPR120 activation has been implicated in the regulation of cancer cell proliferation, although the effects can be cell-type specific. The impact of this compound on the viability of different cancer cell lines can be assessed using a standard cell proliferation assay.

Quantitative Data (Representative):

Note: Specific IC50 values for this compound on cancer cell viability are not widely available. The following table provides a template for data that should be generated experimentally.

Cell LineTreatment DurationIC50 (µM)
MCF-7 (Breast Cancer)72 hoursTo be determined
HT-29 (Colon Cancer)72 hoursTo be determined
A549 (Lung Cancer)72 hoursTo be determined
Experimental Protocol:

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest.

  • This compound-BSA complex.

  • Cell culture medium with 10% FBS.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of the this compound-BSA complex. Include a vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Experimental Workflow:

MTT_Workflow Workflow for MTT Cell Viability Assay seed Seed Cancer Cells treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT Cell Viability Assay.

GPR120 Signaling Pathway

Activation of GPR120 by this compound can trigger two main signaling cascades: a Gαq/11-dependent pathway and a β-arrestin 2-dependent pathway.

GPR120_Signaling GPR120 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA This compound GPR120 GPR120/FFAR4 DA->GPR120 Binds to Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Mobilizes ERK ERK1/2 DAG->ERK Ca->ERK TAB1 TAB1 beta_arrestin->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB_path IKKβ → IκBα → NF-κB TAK1->NFkB_path Activates JNK_path MKK4/7 → JNK TAK1->JNK_path Activates NFkB_nuc NF-κB NFkB_path->NFkB_nuc Translocation Gene_exp ↓ Inflammatory Gene Expression NFkB_nuc->Gene_exp

Caption: GPR120 Signaling Pathway.

References

Application Notes and Protocols: 13Z,16Z-Docosadienoic Acid as a Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13Z,16Z-docosadienoic acid is an omega-6 polyunsaturated fatty acid that has emerged as a potential biomarker in the context of metabolic diseases.[1][2] This very-long-chain fatty acid is a potent agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, a G-protein coupled receptor implicated in the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammation.[2][3][4] The activation of FFAR4 by ligands such as this compound initiates downstream signaling cascades that can modulate key physiological processes disrupted in metabolic disorders like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. These application notes provide an overview of the role of this compound as a biomarker, its associated signaling pathways, and detailed protocols for its quantification in biological samples.

Data Presentation: Quantitative Analysis of this compound

A comprehensive literature search did not yield specific quantitative data on the plasma or serum concentrations of this compound in patients with type 2 diabetes, NAFLD, or insulin resistance compared to healthy controls. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Plasma Levels of this compound in Type 2 Diabetes Mellitus (T2DM)

CohortNThis compound (µg/mL)Fold Changep-valueReference
Healthy Controls-Data Not Available---
T2DM Patients-Data Not Available---

Table 2: Serum Levels of this compound in Non-Alcoholic Fatty Liver Disease (NAFLD)

CohortNThis compound (µg/mL)Fold Changep-valueReference
Healthy Controls-Data Not Available---
NAFLD Patients-Data Not Available---

Table 3: Plasma Levels of this compound in Insulin Resistance

CohortNThis compound (µg/mL)Fold Changep-valueReference
Insulin Sensitive-Data Not Available---
Insulin Resistant-Data Not Available---

Signaling Pathways

The biological effects of this compound in the context of metabolic diseases are primarily mediated through the activation of the FFAR4/GPR120 receptor.

FFAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes 13Z_16Z_DDA This compound FFAR4 FFAR4/GPR120 13Z_16Z_DDA->FFAR4 Binds and Activates Gq_11 Gαq/11 FFAR4->Gq_11 Activates Beta_Arrestin_2 β-Arrestin 2 FFAR4->Beta_Arrestin_2 Recruits Ghrelin_Inhib Inhibition of Ghrelin Secretion FFAR4->Ghrelin_Inhib PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Gene_Expression Modulation of Gene Expression MAPK_ERK->Gene_Expression TAK1_TAB1 TAK1/TAB1 Complex Beta_Arrestin_2->TAK1_TAB1 Inhibits NLRP3 NLRP3 Inflammasome Beta_Arrestin_2->NLRP3 Inhibits NF_kB NF-κB Pathway TAK1_TAB1->NF_kB Activates NF_kB->Gene_Expression Inhibited NLRP3->Gene_Expression Inhibited Insulin_Sens Improved Insulin Sensitivity Gene_Expression->Insulin_Sens Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: FFAR4/GPR120 Signaling Pathway.

Experimental Protocols

Experimental Workflow for Biomarker Analysis

The general workflow for the analysis of this compound from biological samples involves sample preparation, lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Serum) Internal_Standard Addition of Internal Standard (e.g., deuterated C22:2) Sample_Collection->Internal_Standard Lipid_Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer method) Internal_Standard->Lipid_Extraction Saponification Saponification (optional) (to release esterified fatty acids) Lipid_Extraction->Saponification Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) Esters Saponification->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

References

Application Notes and Protocols for the Derivatization of 13Z,16Z-Docosadienoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids, including 13Z,16Z-docosadienoic acid, presents challenges due to their low volatility and the polar nature of the carboxylic acid group. These characteristics can lead to poor peak shape, peak tailing, and inaccurate quantification.[1][2] Derivatization is a critical sample preparation step that chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC analysis.[3] The most common approach is the conversion of fatty acids into their corresponding esters, most frequently fatty acid methyl esters (FAMEs), or silyl (B83357) esters.[2][3]

This document provides detailed protocols for the primary derivatization methods applicable to this compound for GC analysis, along with representative quantitative data to guide researchers in method selection and validation.

Data Presentation: Quantitative Performance of Derivatization Methods

The following table summarizes typical quantitative data for the analysis of fatty acids by GC following derivatization. While specific values for this compound will be matrix-dependent, this data provides a comparative overview of method performance.

Derivatization MethodAnalyte TypeTypical Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
BF₃-Methanol Fatty Acids99.3% (for methyl oleate)0.21 - 0.54 µg/mL0.63 - 1.63 µg/mL[4][5]
Silylation (BSTFA/MSTFA) Fatty Acids / AmidesNot specified~1 pmol (for silylated amides)Not specified[6]
KOH/Methanol Fatty Acids86.2 - 92.5%0.21 - 0.32 mg/kg0.63 - 0.97 mg/kg[7]
Acid-Catalyzed (H₂SO₄) Fatty Acids>95%Not specifiedNot specified[8]

Note: The presented data is a compilation from various studies on different fatty acids and matrices and should be used as a general guideline. Method performance for this compound should be independently validated.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and robust method for preparing FAMEs from both free fatty acids and esterified fatty acids in complex lipids.[1][2]

Materials:

  • Sample containing this compound (1-25 mg)[9]

  • BF₃-Methanol reagent (12-14% w/v)[1][9]

  • Methanol[10]

  • Hexane (B92381) or Heptane (GC grade)[2][9]

  • Saturated Sodium Chloride (NaCl) solution[1]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube.[9] If the sample is in an aqueous solution, it must be evaporated to dryness.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[9]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[2] A common starting point is 60°C for 10 minutes.[9] The optimal time and temperature may need to be determined empirically for specific sample types.[2]

  • Cooling: After the reaction, cool the tube to room temperature.[9]

  • Extraction: Add 1 mL of water and 1 mL of hexane to the tube.[9]

  • Mixing and Phase Separation: Cap the tube and vortex vigorously for 10 seconds to extract the FAMEs into the hexane layer.[1] Allow the layers to separate. Centrifugation can aid in phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[9]

  • Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.[9]

  • Analysis: The sample is now ready for injection into the GC.

Protocol 2: Silylation using BSTFA or MSTFA

Silylation converts carboxylic acids to their corresponding trimethylsilyl (B98337) (TMS) esters. This method is also effective for derivatizing other functional groups like hydroxyl and amino groups.[1]

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane)[1][2]

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)[2]

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into an autosampler vial.[2] This method is highly sensitive to moisture, so ensure the sample is completely dry.[1]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) in molar excess to the sample.[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2] The reaction time and temperature can be optimized for specific fatty acids.[2]

  • Cooling and Dilution: After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.[2]

  • Analysis: The sample is ready for GC or GC-MS analysis. It is important to note that injecting silylating reagents onto columns with a polyethylene (B3416737) glycol (PEG) stationary phase should be avoided.

Visualizations

Experimental Workflow for FAMEs Derivatization

FAMEs_Workflow start Start: Sample containing This compound add_bf3 Add BF₃-Methanol Reagent start->add_bf3 heat Heat (e.g., 60°C for 10 min) add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add Water & Hexane cool->add_solvents extract Vortex & Separate Phases add_solvents->extract collect Collect Hexane Layer extract->collect dry Dry with Na₂SO₄ collect->dry analyze GC Analysis dry->analyze

Caption: Workflow for FAMEs derivatization using BF₃-Methanol.

Logical Relationship of Derivatization for GC Analysis

Derivatization_Logic fatty_acid This compound (Free Fatty Acid) problem Problem: Low Volatility, High Polarity fatty_acid->problem presents solution Solution: Derivatization problem->solution requires esterification Esterification (e.g., FAMEs) solution->esterification silylation Silylation (e.g., TMS Esters) solution->silylation derivative Volatile & Less Polar Derivative esterification->derivative yields silylation->derivative yields gc_analysis Successful GC Analysis derivative->gc_analysis enables

Caption: Rationale for derivatizing fatty acids for GC analysis.

References

Isolating 13Z,16Z-Docosadienoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation and quantification of 13Z,16Z-docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid, from biological samples. This long-chain fatty acid is an agonist of the G-protein coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory signaling pathways. Accurate isolation and quantification of this molecule are crucial for understanding its physiological roles and its potential as a therapeutic target.

Introduction

This compound has been identified in various biological matrices, including mammalian tissues, plasma, fish, and plants. As a ligand for GPR120, it is implicated in the modulation of ghrelin secretion and possesses anti-inflammatory properties. This protocol details a robust methodology for the extraction, purification, and subsequent quantification of this compound, enabling researchers to investigate its distribution, metabolism, and function.

Data Presentation

The following tables summarize quantitative data related to the concentration of this compound in human plasma and the expected performance of the described isolation protocol.

Table 1: Concentration of this compound in Human Plasma

AnalyteBiological MatrixMean Concentration (µmol/L)Standard Deviation (µmol/L)Citation
This compoundHuman Plasma3.13.3[1]

Table 2: Expected Performance of the Isolation Protocol

ParameterMethodExpected RangeGeneral Citation
Recovery Rate
Total Lipid ExtractionBligh and Dyer or Folch Method>95%
Fatty Acid FractionSolid-Phase Extraction (Aminopropyl)>95%
Purity
FAMEs after DerivatizationGC-FID/GC-MS Analysis>98%[2]

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound from biological samples such as plasma or tissue homogenates.

Part 1: Total Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is designed for the extraction of total lipids from a biological sample.

Materials:

  • Biological sample (e.g., 1 mL plasma or 100 mg tissue)

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 0.9% NaCl solution

  • Homogenizer (for tissue samples)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Sample Preparation:

    • For plasma samples, use 1 mL directly.

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in 1 mL of 0.9% NaCl solution on ice.

  • Initial Extraction:

    • To the 1 mL of sample (or homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.

    • Transfer the lower organic (chloroform) phase to a clean glass tube.

  • Washing:

    • To remove non-lipid contaminants, wash the collected organic phase by adding 2 mL of a methanol:water (1:1, v/v) mixture.

    • Vortex and centrifuge again at 2000 x g for 10 minutes.

    • Carefully remove and discard the upper aqueous wash layer.

  • Drying:

    • Evaporate the solvent from the final organic phase under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting lipid extract should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further processing.

G cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Sample Biological Sample (Plasma/Tissue) Homogenization Homogenization (for tissue) Extraction Addition of CHCl3:MeOH (1:2) Sample->Extraction Homogenization->Extraction PhaseSeparation Addition of CHCl3 and H2O & Centrifugation Extraction->PhaseSeparation OrganicPhase Collect Lower Organic Phase PhaseSeparation->OrganicPhase SPE_Load Load Lipid Extract OrganicPhase->SPE_Load SPE_Condition Condition Aminopropyl SPE Cartridge SPE_Condition->SPE_Load SPE_Elute_Neutral Elute Neutral Lipids (Chloroform:Isopropanol) SPE_Load->SPE_Elute_Neutral SPE_Elute_FA Elute Free Fatty Acids (Diethyl ether with 2% Acetic Acid) SPE_Elute_Neutral->SPE_Elute_FA Derivatization Derivatization to FAMEs (BF3-Methanol) SPE_Elute_FA->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Part 2: Solid-Phase Extraction (SPE) for Free Fatty Acid Fractionation

This protocol separates free fatty acids from other lipid classes in the total lipid extract.

Materials:

  • Dried total lipid extract from Part 1

  • Aminopropyl-bonded silica (B1680970) SPE cartridges (e.g., 500 mg)

  • Hexane (B92381), HPLC grade

  • Chloroform, HPLC grade

  • Isopropanol, HPLC grade

  • Diethyl ether, HPLC grade

  • Acetic acid, glacial

  • SPE vacuum manifold

  • Collection tubes (glass)

Procedure:

  • Cartridge Conditioning:

    • Place the aminopropyl SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 6 mL of hexane. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in a minimal volume (e.g., 200 µL) of chloroform.

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids and Other Classes:

    • Elute neutral lipids and other less polar lipids by passing 10 mL of chloroform:isopropanol (2:1, v/v) through the cartridge. Collect this fraction separately if analysis of other lipid classes is desired.

  • Elution of Free Fatty Acids:

    • Elute the free fatty acid fraction, including this compound, by passing 10 mL of diethyl ether containing 2% acetic acid through the cartridge into a clean collection tube.

  • Drying:

    • Evaporate the solvent from the free fatty acid fraction under a gentle stream of nitrogen gas.

    • The dried fatty acid fraction is now ready for derivatization.

Part 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are converted to their more volatile methyl esters.

Materials:

  • Dried free fatty acid fraction from Part 2

  • Boron trifluoride-methanol solution (14% BF₃ in MeOH)

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Esterification:

    • To the dried fatty acid fraction, add 2 mL of 14% BF₃-methanol solution.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the phases to separate.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane solution to a clean GC vial for analysis.

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the conditions for the separation and quantification of this compound methyl ester.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A polar capillary column is recommended for the separation of fatty acid isomers, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560, HP-88) or a polyethylene (B3416737) glycol phase (e.g., DB-WAX).

GC-MS Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program - Initial temperature: 100°C, hold for 2 min- Ramp 1: 10°C/min to 180°C- Ramp 2: 5°C/min to 240°C- Hold at 240°C for 10-15 min
MS Transfer Line 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
SIM Ions (for 22:2 FAME) Monitor characteristic ions such as the molecular ion (m/z 350.3) and key fragment ions.

Quantification:

  • Quantification is achieved by comparing the peak area of the this compound methyl ester to a calibration curve generated using a certified standard of the compound. An internal standard (e.g., heptadecanoic acid, C17:0) should be added at the beginning of the extraction process to correct for sample loss.

Signaling Pathway

This compound acts as an agonist for GPR120, initiating a signaling cascade that has significant anti-inflammatory effects. A key mechanism involves the inhibition of the NF-κB pathway.

GPR120_Signaling Ligand This compound GPR120 GPR120 Ligand->GPR120 Binds to BetaArrestin β-Arrestin 2 GPR120->BetaArrestin Recruits TAB1 TAB1 BetaArrestin->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Upon binding of this compound, GPR120 recruits β-arrestin 2. This complex then sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing it from activating TAK1 (TGF-β-activated kinase 1). This disruption of the signaling cascade prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Separation of 13Z,16Z-Docosadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 13Z,16Z-docosadienoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered in the separation of these long-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its geometric and positional isomers?

A1: The primary challenges stem from the subtle differences in the physicochemical properties of the isomers. Positional isomers, where the double bonds are at different locations on the acyl chain, and geometric (cis/trans) isomers of 13,16-docosadienoic acid have very similar polarities and boiling points. This often leads to co-elution in standard chromatographic methods, making baseline separation difficult to achieve.[1]

Q2: What are the recommended analytical techniques for separating docosadienoic acid isomers?

A2: The most common and effective techniques are high-resolution gas chromatography (GC), particularly comprehensive two-dimensional GC (GCxGC), and high-performance liquid chromatography (HPLC).[1] Argentation chromatography, which utilizes silver ions to separate unsaturated fatty acids based on the number and configuration of their double bonds, is also a powerful tool, often used in conjunction with GC or HPLC.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For gas chromatography, derivatization to fatty acid methyl esters (FAMEs) is a standard and highly recommended practice. Esterification increases the volatility of the fatty acids, making them suitable for GC analysis.[1] For HPLC, derivatization is not always required, but it can improve detection sensitivity, especially when using UV detectors.

Q4: How can I improve the resolution between closely eluting docosadienoic acid isomers in my GC analysis?

A4: To enhance resolution, consider the following:

  • Column Selection: Employ a long, highly polar capillary column. Cyano-substituted stationary phases are often effective for separating fatty acid isomers.

  • Temperature Program: Optimize the oven temperature ramp. A slow, shallow gradient can improve the separation of closely eluting peaks.

  • Carrier Gas: Use hydrogen as the carrier gas where possible, as it can provide better efficiency at higher flow rates compared to helium.

  • Injection Technique: Ensure a sharp injection band by optimizing your injection parameters (e.g., split ratio, injector temperature).

Q5: What is the role of this compound in biological systems?

A5: this compound is a polyunsaturated fatty acid that has been identified as a potent agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4] Activation of GPR120 by this fatty acid can trigger downstream signaling pathways involved in various physiological processes, including the regulation of ghrelin secretion and anti-inflammatory responses.[4][5][6]

Troubleshooting Guides

Gas Chromatography (GC-FID/MS)
Problem Potential Cause Troubleshooting Steps
Poor resolution of isomers Inadequate column polarity or length.Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) of at least 60 meters in length.
Suboptimal oven temperature program.Decrease the temperature ramp rate (e.g., 1-2°C/min) during the elution window of the C22 isomers.
Carrier gas flow rate is not optimal.Verify and optimize the linear velocity of your carrier gas (He or H₂).
Peak tailing Active sites in the GC system (liner, column).Use a deactivated inlet liner and ensure the column is properly conditioned. If necessary, trim the first few centimeters of the column.
Sample overload.Reduce the injection volume or dilute the sample.
Ghost peaks or baseline noise Contamination of the injector, column, or detector.Clean the injector port and replace the septum and liner. Bake out the column at its maximum recommended temperature.
Carrier gas impurity.Ensure high-purity carrier gas and check that gas traps are functioning correctly.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Co-elution of isomers Insufficient selectivity of the stationary phase.Use a C18 or C30 reversed-phase column with high carbon load. Consider argentated HPLC for enhanced separation of unsaturated isomers.
Mobile phase composition is not optimal.Adjust the organic modifier (e.g., acetonitrile, methanol) and water ratio. A shallower gradient or isocratic elution may improve resolution.
Broad peaks Extra-column band broadening.Minimize the length and diameter of tubing connecting the injector, column, and detector.
Column aging or contamination.Flush the column with a strong solvent or replace it if performance does not improve.
Low detector response Inappropriate wavelength for detection.If using a UV detector, ensure the wavelength is set appropriately for the analyte or its derivative (e.g., ~205 nm for underivatized fatty acids).
Sample concentration is too low.Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer).

Experimental Protocols

Protocol 1: GC-FID Analysis of Docosadienoic Acid Methyl Esters

This protocol provides a starting point for the separation of this compound methyl ester from its isomers. Optimization will likely be required for specific sample matrices.

  • Sample Preparation (Transesterification):

    • To approximately 10 mg of the lipid sample, add 2 mL of 2% methanolic sulfuric acid.

    • Cap the vial and heat at 80°C for 1 hour.

    • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: Highly polar capillary column (e.g., BPX70, 60 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 140°C, hold for 5 min.

      • Ramp 1: 4°C/min to 240°C.

      • Hold at 240°C for 10 min.

    • Injector: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector: FID at 260°C.

    • Injection Volume: 1 µL.

Expected Elution Order: Based on general chromatographic principles for FAMEs, the elution order on a polar column is primarily influenced by chain length and then by the degree and type of unsaturation. For isomers of docosadienoic acid (22:2), trans isomers will generally elute earlier than their cis counterparts. Positional isomers may have very close retention times, requiring a highly efficient column and optimized conditions for separation.

Quantitative Data (Illustrative)

The following table provides an example of expected retention times and resolution for C22:2 isomers based on typical GC-FID analysis. Actual values will vary depending on the specific instrument, column, and conditions.

Fatty Acid Methyl Ester Expected Retention Time (min) Resolution (Rs) to 13Z,16Z
13E,16E-docosadienoate~25.81.2
13Z,16E-docosadienoate~26.10.8
13Z,16Z-docosadienoate ~26.5 -
Other positional isomers25.5 - 27.0Variable, may co-elute

Visualizations

Experimental Workflow for Isomer Separation and Analysis

G cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis lipid_extraction Lipid Extraction from Biological Sample transesterification Transesterification to FAMEs lipid_extraction->transesterification gc_analysis Gas Chromatography (GC-FID/MS) transesterification->gc_analysis hplc_analysis HPLC / Argentation HPLC transesterification->hplc_analysis peak_integration Peak Integration & Quantification gc_analysis->peak_integration hplc_analysis->peak_integration isomer_identification Isomer Identification (MS/Standards) peak_integration->isomer_identification G FA This compound GPR120 GPR120/FFAR4 Receptor FA->GPR120 binds to Gq11 Gαq/11 GPR120->Gq11 activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation PKC->ERK anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory

References

Technical Support Center: Optimizing Docosadienoic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of docosadienoic acids in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of docosadienoic acids, presented in a question-and-answer format.

Issue 1: Poor Peak Resolution Between Docosadienoic Acid Isomers

Q1: Why am I seeing poor separation between my docosadienoic acid isomer peaks?

A1: Poor resolution between isomers of docosadienoic acid is a frequent challenge. The primary causes include an inappropriate GC column, a suboptimal oven temperature program, or an incorrect carrier gas flow rate.

  • Incorrect GC Column: The separation of fatty acid isomers, especially cis/trans isomers, requires a highly polar stationary phase.[1] Non-polar or mid-polarity columns will generally not provide adequate separation.[2] For docosadienoic acids, a highly polar cyanopropyl-based column is recommended to achieve the necessary selectivity.[1]

  • Suboptimal Temperature Program: The oven temperature ramp rate significantly impacts resolution.[1] A fast ramp rate can decrease analysis time but may sacrifice resolution, while a slower ramp rate can improve the separation of closely eluting peaks.[3][4]

  • Carrier Gas Flow Rate: An improper flow rate can lead to peak broadening, which in turn reduces resolution.[1][5] It is crucial to operate at the optimal flow rate for the carrier gas being used (e.g., helium or hydrogen).[6]

Issue 2: Peak Tailing

Q2: My docosadienoic acid peaks are showing significant tailing. What could be the cause?

A2: Peak tailing can be caused by several factors, including active sites in the GC system, column contamination, or an incompatible solvent.[7][8]

  • Active Sites: Free carboxyl groups of underivatized docosadienoic acids can interact with active sites in the injector liner or the column itself, leading to peak tailing.[1] Ensure complete derivatization to fatty acid methyl esters (FAMEs) to mitigate this.[9] Using a deactivated inlet liner or trimming the front end of the column can also help.[1][10]

  • Column Contamination: Contamination of the stationary phase, particularly at the inlet end of the column, can cause non-ideal interactions with the analyte, resulting in tailing peaks.[8][11] Regular maintenance, including baking out the column, can help remove contaminants.[12]

  • Solvent Mismatch: The polarity of the sample solvent should be compatible with the stationary phase.[1] For the highly polar columns used for fatty acid analysis, a non-polar solvent like hexane (B92381) is recommended.[1]

Issue 3: Peak Broadening

Q3: What is causing my docosadienoic acid peaks to be broad?

A3: Peak broadening can result from several issues, including a low carrier gas flow rate, column overload, or dead volume in the system.[13]

  • Low Carrier Gas Flow Rate: A carrier gas flow rate that is too low increases the time the analyte spends in the column, leading to increased diffusion and broader peaks.[5][13]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or broadening.[1][14] This can be addressed by reducing the injection volume or increasing the split ratio.[1][15]

  • Dead Volume: Spaces in the flow path where the carrier gas flow is not ideal, such as at column connections, can cause mixing and dispersion of the analyte band, resulting in broader peaks.[13][16] Ensure proper column installation to minimize dead volume.[12]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of docosadienoic acids?

A1: Yes, derivatization is highly recommended. Due to the presence of a carboxyl group, free fatty acids like docosadienoic acid are polar and have low volatility, which makes them difficult to analyze directly by GC-MS.[9][17] Converting them to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), improves chromatographic separation, peak shape, and detection sensitivity.[17][18][19]

Q2: What type of GC column is best for separating docosadienoic acid isomers?

A2: For the separation of docosadienoic acid isomers, especially cis and trans isomers, a highly polar capillary column with a stationary phase containing a high percentage of cyanopropyl is essential.[1][2] These columns provide the selectivity needed to resolve geometric isomers.[1]

Q3: What are the typical GC-MS parameters for analyzing docosadienoic acid methyl esters (FAMEs)?

A3: Typical GC-MS parameters for FAME analysis are summarized in the table below. These parameters may require optimization based on the specific instrument and application.

ParameterTypical Setting
Injector Type Split/Splitless
Injector Temperature 250 °C[2]
Injection Mode Split (e.g., 50:1) for concentrated samples, Splitless for trace analysis[2][15][20][21][22]
Carrier Gas Helium or Hydrogen[2]
Flow Rate 1-2 mL/min (constant flow)
Oven Program See Table 2 for examples
MS Transfer Line Temp 240 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)[17]
Ionization Energy 70 eV[17]
Mass Range 40-550 m/z

Q4: How can I optimize the oven temperature program for better resolution?

A4: A slower temperature ramp rate generally improves the separation of closely eluting peaks, although it will increase the total analysis time.[3][4] For complex mixtures of fatty acids, a multi-step ramp program can be effective.[23] A good starting point is a "scouting gradient" with a ramp rate of 10 °C/min to determine the elution range of your compounds.[24] You can then optimize the ramp rate in steps of ±5 °C/min to improve the resolution of critical peak pairs.[24]

ParameterExample Temperature Program 1Example Temperature Program 2
Initial Temperature 120 °C, hold for 1 min175 °C, hold for 10 min
Ramp 1 10 °C/min to 175 °C, hold for 10 min3 °C/min to 220 °C, hold for 5 min
Ramp 2 5 °C/min to 210 °C, hold for 5 min-
Ramp 3 5 °C/min to 230 °C, hold for 5 min-

Data adapted from Agilent Application Note 5989-5864EN[2]

Experimental Protocols

Protocol: Derivatization of Docosadienoic Acids to FAMEs

This protocol describes a common method for the esterification of fatty acids to FAMEs using methanolic HCl.

Materials:

  • Sample containing docosadienoic acid

  • Methanolic HCl (3N)

  • Hexane or Isooctane (B107328) (GC grade)

  • Deionized water

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place a known amount of the lipid extract or oil sample into a glass reaction vial.

  • Esterification: Add 2 mL of 3N methanolic HCl to the vial.

  • Heating: Securely cap the vial and heat at 60°C for 20 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.[1]

  • Extraction: Add 1 mL of hexane or isooctane and 1 mL of deionized water to the vial.

  • Mixing: Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.[1]

  • Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Identification Peak Identification Processing->Identification Quantification Quantification Identification->Quantification G Start Poor Peak Resolution Column Is the column a high-polarity cyanopropyl phase? Start->Column Temp Is the temperature ramp rate optimized (e.g., slow ramp)? Column->Temp Yes ChangeColumn Action: Use a high-polarity cyanopropyl column. Column->ChangeColumn No Flow Is the carrier gas flow rate correct? Temp->Flow Yes OptimizeTemp Action: Decrease the ramp rate (e.g., by 5°C/min). Temp->OptimizeTemp No OptimizeFlow Action: Adjust flow rate to the optimum for the carrier gas. Flow->OptimizeFlow No CheckTailing Check for other issues (e.g., peak tailing/broadening). Flow->CheckTailing Yes

References

overcoming matrix effects in 13Z,16Z-docosadienoic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 13Z,16Z-docosadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In LC-MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively affects the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A: For biological samples like plasma, serum, or tissue extracts, phospholipids (B1166683) are a major cause of matrix effects in lipid analysis.[3][6] These highly abundant endogenous molecules can co-elute with this compound, leading to significant ion suppression.[1][6] Other potential sources of interference include salts from buffers, proteins, and other endogenous metabolites that may be co-extracted with the analyte.[3]

Q3: How can I determine if my analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spiking (Quantitative): This is a common quantitative approach.[3] It involves comparing the signal response of this compound spiked into a blank matrix extract (which has gone through the full sample preparation process) with the response of the analyte in a clean, neat solvent at the identical concentration.[1][3] The ratio of these responses reveals the degree of signal suppression or enhancement.[3]

  • Post-Column Infusion (Qualitative): This method provides a qualitative view of matrix effects across the chromatographic run.[3] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column.[7] A blank matrix extract is then injected onto the column. Any dips or peaks observed in the constant analyte signal indicate retention times where co-eluting matrix components cause ion suppression or enhancement, respectively.[1][3]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?

A: The use of a SIL-IS, such as a ¹³C- or ²H-labeled version of this compound, is considered the gold standard for compensating for matrix effects.[1][4][8] The SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, which allows for accurate quantification based on the analyte-to-IS peak area ratio.[1] However, even a SIL-IS cannot overcome a significant loss in sensitivity caused by severe ion suppression.[1][6] Therefore, the best practice is to combine the use of a SIL-IS with an effective sample preparation strategy designed to minimize matrix interferences.[1][9]

Troubleshooting Guide

Q5: My signal for this compound is low and inconsistent. How can I troubleshoot this?

A: Low and inconsistent signals are classic symptoms of ion suppression due to matrix effects. Consider the following strategies:

  • Enhance Sample Cleanup: The most direct approach is to remove interfering components before analysis.[3][10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids and salts than simple protein precipitation (PPT).[6]

  • Optimize Chromatography: Modifying the LC method can chromatographically separate this compound from the interfering matrix components.[10] Try adjusting the gradient slope to better resolve the analyte from the main regions of ion suppression.[10]

  • Dilute the Sample: A simple and effective strategy is to dilute the final extract.[10][11] This reduces the concentration of matrix components, thereby lessening their impact on ionization. This approach is only viable if the resulting analyte concentration remains above the instrument's limit of quantification.

Q6: I don't have a specific SIL-IS for this compound. What are my options for quantification?

A: When a specific SIL-IS is unavailable, several alternative calibration strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples (e.g., control plasma). This ensures that the standards and samples experience similar matrix effects.[12]

  • Standard Addition Method: This method is highly effective as it accounts for the matrix effect in each individual sample.[4] It involves splitting each sample into several aliquots and spiking them with known, increasing concentrations of the analyte. The endogenous concentration is determined by extrapolating the linear regression of the signal response back to a zero response.[11] While accurate, this method is time-consuming and requires more sample volume.[13]

  • Use of a Structural Analog IS: A non-labeled compound that is structurally similar to this compound and has similar chromatographic behavior can be used as an internal standard. However, it may not perfectly mimic the ionization behavior of the analyte, so thorough validation is required.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation technique is critical for minimizing matrix effects, especially those caused by phospholipids in lipid analysis.

Technique Effectiveness (Phospholipid Removal) Throughput Selectivity Considerations
Protein Precipitation (PPT) Low to MediumHighLowSimple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[6]
Liquid-Liquid Extraction (LLE) Medium to HighMediumMediumEffective at removing proteins and salts. Selectivity can be tuned by adjusting solvent polarity and pH.[6]
Solid-Phase Extraction (SPE) HighMedium to HighHighProvides excellent removal of salts and phospholipids.[3] Requires careful method development to optimize the sorbent, wash, and elution steps.[3][14]
HybridSPE®-Phospholipid Very High (>99%)HighVery HighCombines the simplicity of PPT with highly selective phospholipid removal.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods designed to extract fatty acids from plasma while minimizing protein and salt interferences.

  • Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, 10 µL of internal standard solution, and 50 µL of water. Vortex briefly.

  • Protein Precipitation & Lysis: Add 400 µL of methanol (B129727). Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Phase Separation: Add 800 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Extraction: Carefully transfer the upper organic layer (containing lipids) to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol/water). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol provides a more rigorous cleanup for complex tissue samples.

  • Homogenization: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction: To 200 µL of the tissue homogenate, add 10 µL of internal standard and 750 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture. Vortex for 2 minutes. Add 250 µL of chloroform and vortex for 1 minute. Add 250 µL of water and vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes. Collect the lower organic phase.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the collected organic phase onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities, followed by 2 mL of hexane (B92381) to remove neutral lipids.[15]

  • Elution: Elute the this compound and other fatty acids with 2 mL of methanol containing 0.1% formic acid.[15]

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the matrix effect percentage.

  • Prepare Blank Matrix Extract: Process a blank plasma or tissue sample (confirmed to be free of the analyte) using your chosen extraction protocol (e.g., Protocol 1 or 2).

  • Prepare Neat Standard Solution (A): In a clean vial, prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Take a volume of the blank matrix extract from step 1 and spike it with the same amount of this compound to achieve the same final concentration as the neat standard (e.g., 100 ng/mL).

  • Analysis: Analyze both solutions (A and B) by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Standard) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Workflow cluster_pre Sample Preparation cluster_analysis LC-MS Analysis cluster_post Data Processing Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization (for tissues) Extract Lipid Extraction (LLE or SPE) Sample->Extract Cleanup Cleanup & Concentration Extract->Cleanup ann1 Goal: Remove Proteins, Salts, Phospholipids Extract->ann1 Reconstitute Reconstitution Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant ann2 Goal: Compensate with SIL-IS Quant->ann2

Caption: Workflow for minimizing matrix effects in LC-MS analysis.

Troubleshooting start Poor Sensitivity or Reproducibility? assess_me Assess Matrix Effect (Post-Spike Test) start->assess_me me_present Suppression >20%? assess_me->me_present improve_cleanup Improve Sample Cleanup (Switch to SPE or LLE) me_present->improve_cleanup Yes no_me Issue is Not Matrix Effect (Check Instrument) me_present->no_me No optimize_lc Optimize Chromatography (Adjust Gradient) improve_cleanup->optimize_lc dilute Dilute Sample Extract use_sil Use SIL-IS or Standard Addition dilute->use_sil optimize_lc->dilute

Caption: Decision tree for troubleshooting matrix effect-related issues.

Calibration cluster_sample Sample Matrix cluster_cal Calibration Standard Analyte Analyte Interference Interference Interference->Analyte Suppresses Signal SIL_IS SIL-IS Interference->SIL_IS Suppresses Signal SIL_IS->Analyte Ratio Corrects for Suppression = Most Accurate Std_Neat Analyte in Solvent (External Cal.) Std_Neat->Analyte Mismatch: No Suppression = Inaccurate Result Std_MM Analyte + Interference (Matrix-Matched) Std_MM->Analyte Match: Similar Suppression = More Accurate

Caption: Conceptual comparison of different calibration strategies.

References

Technical Support Center: Optimizing Derivatization for Volatile Fatty Acid Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the derivatization of volatile fatty acids (VFAs) for gas chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during VFA derivatization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of VFAs. The question-and-answer format is intended to help you quickly identify and resolve common problems.

Issue 1: Poor or Incomplete Derivatization

  • Question: Why are my VFA peaks small, or why do I see underivatized VFA peaks (often broad and tailing)?

  • Answer: Incomplete derivatization is a frequent issue and can be caused by several factors:

    • Presence of Water: Derivatization reagents, particularly silylating agents like BSTFA and esterification catalysts like BF3-methanol, are highly sensitive to moisture. Water will preferentially react with the reagent, reducing its availability to derivatize your VFAs. Ensure all glassware is thoroughly dried and samples are anhydrous. Lyophilization (freeze-drying) of aqueous samples is recommended.[1] For silylation, even trace amounts of moisture can hydrolyze the derivatives.

    • Improper Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent will lead to an incomplete reaction. A significant molar excess of the derivatizing agent is generally recommended. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a good starting point.

    • Suboptimal Reaction Time and Temperature: Derivatization reactions require specific temperatures and durations to proceed to completion. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[2] For esterification with BF3-methanol, heating at 60°C for about an hour is a typical starting point, though this can be optimized.[1]

    • Degraded Reagent: Derivatization reagents can degrade over time, especially if not stored properly. Store reagents under an inert atmosphere and away from moisture. It is important to use high-quality reagents.

Issue 2: Peak Tailing

  • Question: My derivatized VFA peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for derivatized VFAs can be caused by issues within the GC system or by the derivatization process itself.

    • Active Sites in the GC System: Free silanol (B1196071) groups in the GC liner, column, or injection port can interact with the derivatized VFAs, causing tailing.

      • Solution: Use a deactivated liner and ensure your GC column is in good condition. If you frequently analyze active compounds, consider using an ultra-inert column. Trimming a small portion (10-20 cm) from the inlet of the column can also help remove active sites that have developed over time.

    • Incomplete Derivatization: As mentioned above, any remaining underivatized VFAs will exhibit significant tailing due to their polarity.

      • Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion.

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volumes can be created, leading to peak tailing.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

    • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.

      • Solution: Try diluting your sample or reducing the injection volume.

Issue 3: Poor Reproducibility

  • Question: I am seeing significant variation in my VFA concentrations between replicate injections. How can I improve the reproducibility of my derivatization?

  • Answer: Poor reproducibility is often linked to inconsistencies in the sample preparation and derivatization steps.

    • Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or reagent volumes can lead to variability in derivatization efficiency.

      • Solution: Use a heating block or oven with precise temperature control. Use calibrated pipettes for all liquid transfers. Ensure a consistent and optimized protocol is followed for all samples.

    • Sample Matrix Effects: Complex sample matrices can interfere with the derivatization reaction, leading to variable results.

      • Solution: Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.

    • Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) esters, can be susceptible to hydrolysis if exposed to moisture before analysis.

      • Solution: Analyze samples as soon as possible after derivatization. Store derivatized samples in tightly sealed vials with minimal headspace.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for my VFA analysis?

A1: The choice of reagent depends on your specific needs:

  • Silylation (e.g., BSTFA, MSTFA): These are powerful reagents that react with a wide range of functional groups. They are a good choice for a comprehensive analysis of various metabolites in a sample. However, the resulting TMS derivatives can be moisture-sensitive.[1]

  • Esterification with BF3-Methanol: This is a robust and widely used method specifically for converting carboxylic acids to their fatty acid methyl esters (FAMEs). FAMEs are generally more stable than TMS esters.[1] This method is often preferred when the primary analytes of interest are VFAs.

  • Alkyl Chloroformates (e.g., Propyl Chloroformate): These reagents offer the advantage of rapid derivatization in aqueous media, which can simplify sample preparation.[3][4] However, they are more commonly used for amino acid analysis, and their application to VFAs is less documented.

Q2: Do I always need to derivatize my VFAs for GC analysis?

A2: While it is highly recommended, it is possible to analyze underivatized VFAs. However, this approach presents significant challenges. The high polarity of free VFAs leads to strong interactions with the GC column, resulting in poor peak shape, tailing, and potential irreversible adsorption.[1] This can make accurate quantification, especially at low concentrations, very difficult. Specialized columns, such as those with an acidic stationary phase, are typically required for the analysis of underivatized VFAs.

Q3: How can I be sure my derivatization reaction has gone to completion?

A3: To confirm complete derivatization, you can analyze aliquots of a representative sample at different reaction times. Plot the peak area of the derivatized VFA against the derivatization time. The reaction is complete when the peak area no longer increases with additional reaction time. You can also look for the absence of the broad, tailing peak of the underivatized VFA.

Q4: What is the role of a catalyst, like TMCS, in silylation?

A4: A catalyst like trimethylchlorosilane (TMCS) is often added to silylating reagents (e.g., BSTFA) to increase their reactivity. This is particularly useful for derivatizing sterically hindered functional groups.

Data Presentation

Table 1: Comparison of VFA Derivatization Methods

FeatureSilylation (BSTFA/MSTFA)Esterification (BF3-Methanol)Alkyl Chloroformate (e.g., Propyl Chloroformate)
Principle Forms Trimethylsilyl (TMS) estersForms Fatty Acid Methyl Esters (FAMEs)Forms Propyl Esters
Reaction Conditions 60-70°C for 30-60 min60°C for ~60 minRapid (minutes) at room temperature
Moisture Sensitivity HighHighModerate
Derivative Stability Moderate (prone to hydrolysis)GoodGood
Sample Matrix Requires anhydrous conditionsRequires anhydrous conditionsCan be performed in aqueous media
Advantages Derivatizes multiple functional groupsRobust, widely used for fatty acids, stable derivativesFast reaction, can be done in water
Disadvantages Moisture sensitive, less stable derivativesRequires anhydrous conditionsLess common for VFAs, potential for side reactions
Typical Recovery Generally high (>90%)Generally high (>80%)[5]Potentially high, but less VFA-specific data available
Reproducibility (RSD) Typically <15% with optimized methodsTypically <15% with optimized methods[6]Good for amino acids, less VFA-specific data

Table 2: Optimizing Derivatization Parameters - Expected Outcomes

ParameterConditionExpected Impact on Derivatization Efficiency
Reaction Temperature Too lowIncomplete reaction, low yield
Optimal (e.g., 60-70°C)Complete and efficient reaction
Too highPotential for derivative degradation
Reaction Time Too shortIncomplete reaction, low yield
Optimal (e.g., 30-60 min)Complete and efficient reaction
Too longNo significant improvement, potential for side reactions
Reagent-to-Sample Ratio InsufficientIncomplete reaction, low yield
Optimal (e.g., 2:1 molar excess)Complete and efficient reaction
ExcessiveMay not improve yield, can contaminate the GC system
Presence of Water Any amountSignificantly reduces derivatization efficiency

Experimental Protocols

Protocol 1: Silylation of VFAs using BSTFA

  • Sample Preparation: Transfer an aliquot of your VFA sample (e.g., 100 µL of a 1 mg/mL solution in a suitable organic solvent) to a micro-reaction vial. If the sample is aqueous, it must be dried completely, for example, by lyophilization or under a stream of nitrogen.

  • Reagent Addition: Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A common ratio is a 2:1 molar excess of the reagent to the active hydrogens in the sample. For a 100 µL sample, 50-100 µL of the reagent is often sufficient.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a suitable solvent like hexane (B92381) or dichloromethane.

Protocol 2: Esterification of VFAs using BF3-Methanol

  • Sample Preparation: Place 1-25 mg of your sample into a 5-10 mL micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Heat the mixture at 60°C for 5-10 minutes. The optimal time may vary depending on the specific VFAs.

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. To ensure no water is transferred, you can pass the organic layer through a small column of anhydrous sodium sulfate. The sample is now ready for GC analysis.

Protocol 3: Derivatization of VFAs using Propyl Chloroformate (PCF) (Adapted from amino acid analysis protocols)

  • Sample Preparation: To an aqueous sample containing VFAs, add a suitable buffer to adjust the pH to the alkaline range (e.g., pH 9-10 with sodium bicarbonate).

  • Reagent Addition: Add a solution of propanol (B110389) and pyridine (B92270) (e.g., 1:1 v/v). Add the propyl chloroformate reagent, often dissolved in an organic solvent like chloroform.

  • Reaction: The reaction is typically rapid and can occur at room temperature with vigorous vortexing for about 30-60 seconds.[4]

  • Extraction: The resulting propyl esters can be extracted into an organic solvent like chloroform. The organic layer is then collected for GC analysis.

Visualizations

VFA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample VFA Sample (Aqueous or Organic) Drying Drying (if aqueous) Sample->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA, BF3-Methanol, PCF) Drying->AddReagent Reaction Reaction (Heating may be required) AddReagent->Reaction Extraction Extraction (if necessary) Reaction->Extraction GC_Analysis GC/GC-MS Analysis Extraction->GC_Analysis

Caption: General workflow for VFA derivatization and analysis.

Troubleshooting_Derivatization Problem Problem: Poor Derivatization / Peak Tailing Moisture Moisture Present? Problem->Moisture ReagentRatio Sufficient Reagent? Moisture->ReagentRatio No Solution1 Solution: Dry Sample/Glassware Moisture->Solution1 Yes Conditions Optimal Time/Temp? ReagentRatio->Conditions Yes Solution2 Solution: Increase Reagent Amount ReagentRatio->Solution2 No GC_System GC System Issues? Conditions->GC_System Yes Solution3 Solution: Optimize Reaction Conditions Conditions->Solution3 No Solution4 Solution: Check/Clean GC Inlet, Liner, Column GC_System->Solution4 Yes

References

stability of 13Z,16Z-docosadienoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 13Z,16Z-docosadienoic acid in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems related to the stability of this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Store the compound at -20°C or lower, preferably at -80°C for long-term storage, in a tightly sealed container. For solutions, use freshly prepared aliquots to minimize freeze-thaw cycles. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent.[1]
Low or no biological activity The compound may have oxidized. Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation, which can alter their biological function.Prepare fresh solutions from a new stock vial. When preparing solutions, use deoxygenated solvents and handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Store solutions at -80°C.
Precipitate formation in aqueous buffer This compound has low solubility in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[2]Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming and sonication may aid dissolution, but avoid excessive heat which can cause degradation.
Solvent evaporation from stock solution Improper sealing of the storage vial.Ensure vials are tightly sealed with appropriate caps. For long-term storage, consider using vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents. This compound is soluble in these solvents at a concentration of up to 10 mg/ml.[2] For cell-based assays, DMSO is a common choice, but it is crucial to ensure the final concentration of DMSO is not toxic to the cells.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound in organic solvents should be stored at -20°C for short-term storage and are stable for at least two years at this temperature when stored properly.[2] For long-term stability and to minimize oxidation, it is highly recommended to store solutions at -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: Polyunsaturated fatty acids like this compound are generally less stable in aqueous solutions due to a higher potential for oxidation. The stability of PUFAs in aqueous solutions can be influenced by factors such as pH, the presence of metal ions, and exposure to oxygen. It is recommended to prepare aqueous solutions fresh for each experiment.

Q4: Can I store this compound at room temperature?

A4: No, storing this compound, a polyunsaturated fatty acid, at room temperature is not recommended. Exposure to heat, light, and oxygen at room temperature will lead to rapid degradation and oxidation. The compound should be stored at -20°C or lower.

Q5: How can I monitor the degradation of this compound?

A5: Degradation can be monitored by various analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with a suitable detector (e.g., mass spectrometry or UV) can be used to assess the purity of the compound over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following tables provide an expected stability profile based on general knowledge of polyunsaturated fatty acids. This data should be considered illustrative. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: Estimated Stability of this compound (as a neat oil) at Different Temperatures

Storage TemperatureEstimated Shelf-Life
-80°C> 2 years
-20°C≥ 2 years[2]
4°CWeeks to months
Room Temperature (20-25°C)Days to weeks

Table 2: Estimated Stability of this compound in Different Solvents at -20°C

SolventConcentrationEstimated StabilityNotes
Ethanol10 mg/ml≥ 2 years[2]Store in tightly sealed vials to prevent evaporation.
DMSO10 mg/ml≥ 2 yearsHygroscopic; store under dry conditions.
Aqueous Buffer (PBS, pH 7.2)0.5 mg/mlHours to daysPrepare fresh. Stability is highly dependent on buffer composition and presence of antioxidants.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

Workflow for Stability Assessment

Stability_Workflow prep Prepare Stock Solution (e.g., 1 mg/ml in Ethanol) aliquot Aliquot into multiple vials prep->aliquot storage Store at desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C) aliquot->storage sampling Collect samples at time points (T=0, 1, 2, 4, 8 weeks) storage->sampling analysis Analyze by GC-MS or LC-MS sampling->analysis data Quantify remaining This compound analysis->data kinetics Determine degradation kinetics data->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with PTFE-lined caps

  • Analytical equipment (GC-MS or LC-MS)

  • Internal standard (e.g., a stable fatty acid not present in the sample)

Procedure:

  • Preparation of Stock Solution:

    • Under an inert atmosphere, accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/ml).

    • Add an internal standard at a known concentration.

  • Aliquoting and Storage:

    • Dispense the solution into multiple amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Sample Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage temperature.

    • Analyze the sample using a validated GC-MS or LC-MS method to determine the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate and half-life at each condition.

Logical Relationship Diagram

The stability of polyunsaturated fatty acids is influenced by a variety of factors. The following diagram illustrates the key relationships leading to degradation.

Factors Influencing PUFA Degradation

PUFA_Degradation cluster_factors Environmental Factors cluster_solution Solution Properties Temperature Temperature PUFA Degradation PUFA Degradation Temperature->PUFA Degradation Oxygen Oxygen Oxygen->PUFA Degradation Light Light Light->PUFA Degradation Metal Ions Metal Ions Metal Ions->PUFA Degradation catalyze Solvent Type Solvent Type Solvent Type->PUFA Degradation pH pH pH->PUFA Degradation Antioxidants Antioxidants Antioxidants->PUFA Degradation inhibit

Caption: Key factors influencing the degradation of polyunsaturated fatty acids (PUFAs).

References

troubleshooting low recovery of 13Z,16Z-docosadienoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of low recovery of 13Z,16Z-docosadienoic acid during extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery challenging?

A1: this compound is a polyunsaturated fatty acid (PUFA). Its two cis-double bonds make it susceptible to oxidation, which can lead to degradation and subsequent low recovery during extraction. Furthermore, its specific structure may influence its partitioning behavior in different solvent systems.

Q2: Which extraction method is best for this compound?

A2: The optimal extraction method depends on the sample matrix. For biological tissues and fluids, the Folch or Bligh & Dyer methods are commonly used and have been shown to provide good recovery for a broad range of lipids, including PUFAs.[1][2] The choice between them may depend on the lipid content of your sample; the Folch method is often preferred for samples with higher lipid content, while the Bligh & Dyer method is suitable for tissues with high water content.[2]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, it is crucial to work quickly at low temperatures and to use antioxidants. Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation of the double bonds.[3] It is also advisable to perform extractions under an inert atmosphere (e.g., nitrogen or argon) and to protect samples from light.

Q4: My sample has formed an emulsion during liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue, particularly with samples rich in lipids and proteins.[4][5] To break an emulsion, you can try the following:

  • Centrifugation: Spinning the sample at a low speed can help separate the layers.[1][6]

  • Addition of Saline: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase and promote phase separation.[4][5]

  • Gentle Agitation: Instead of vigorous shaking, gentle swirling or inversion of the extraction tube can minimize emulsion formation.[4]

  • Solvent Modification: Adding a small amount of a different organic solvent might alter the properties of the mixture and break the emulsion.[4][6]

Q5: Is derivatization necessary for the analysis of this compound?

A5: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential.[7][8] Free fatty acids are not volatile enough for GC analysis. Converting them to fatty acid methyl esters (FAMEs) increases their volatility and improves chromatographic separation.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Recommendation
Incomplete Cell Lysis Ensure the sample is thoroughly homogenized. For tissues, mechanical disruption (e.g., using a bead beater or sonicator) is recommended to ensure complete cell breakdown and release of lipids.[1]
Suboptimal Solvent System The polarity of the extraction solvent is critical. For a PUFA like this compound, a mixture of a nonpolar solvent (e.g., chloroform (B151607) or hexane) and a polar solvent (e.g., methanol (B129727) or isopropanol) is generally effective.[1][2] The ratio of these solvents may need to be optimized for your specific sample matrix.
Oxidative Degradation As mentioned in the FAQs, add an antioxidant like BHT to your extraction solvent, work at low temperatures, and use an inert atmosphere. Avoid prolonged exposure to air and light.
Insufficient Extraction Time Ensure adequate contact time between the solvent and the sample. Gentle agitation for a sufficient period (e.g., 1-2 hours) can improve extraction efficiency. However, overly long extraction times can increase the risk of degradation.
Analyte Loss During Phase Separation Be careful when collecting the organic phase after centrifugation to avoid aspirating any of the aqueous phase or the interface, where some lipids may be trapped. It may be beneficial to re-extract the aqueous phase with fresh organic solvent to recover any remaining analyte.
Issue 2: Inconsistent Results Between Replicates
Possible Cause Troubleshooting Recommendation
Sample Heterogeneity Ensure your starting material is as homogeneous as possible. For solid samples, grinding to a fine powder can improve consistency.
Inaccurate Pipetting Use calibrated pipettes and be precise with all solvent and reagent additions. Small variations in solvent ratios can significantly affect extraction efficiency.
Variable Evaporation of Solvents When evaporating the solvent from the final extract, do so gently under a stream of nitrogen. Avoid excessive heat, which can degrade the analyte. Ensure all samples are evaporated to the same degree.
Inconsistent Derivatization Ensure the derivatization reaction goes to completion for all samples. Follow the protocol precisely regarding reaction time, temperature, and reagent concentrations.

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery of different lipid classes. The following table provides a general comparison of common lipid extraction methods.

Extraction Method Principle Typical Recovery for PUFAs Advantages Disadvantages
Folch Liquid-liquid extraction using a chloroform:methanol (2:1) mixture, followed by a wash with a salt solution to remove non-lipid contaminants.[1][9]Good to ExcellentWell-established and effective for a broad range of lipids.[2]Uses chlorinated solvent (chloroform), which is toxic and requires careful handling and disposal. Can be prone to emulsion formation.[4]
Bligh & Dyer A modified liquid-liquid extraction using a lower solvent-to-sample ratio of chloroform:methanol:water.[2][10][11]Good to ExcellentUses less solvent than the Folch method, making it more economical for larger sample numbers.[2][12]Recovery can be lower for samples with high lipid content compared to the Folch method.[2] Also uses chloroform.
Hexane (B92381):Isopropanol A less toxic alternative to chlorinated solvents for liquid-liquid extraction.GoodReduced toxicity compared to methods using chloroform.May have lower extraction efficiency for more polar lipids compared to Folch or Bligh & Dyer.

Experimental Protocols

Protocol 1: Modified Folch Method for Extraction of this compound from Mammalian Tissue
  • Homogenization: Homogenize 100 mg of frozen tissue in 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT. Use a mechanical homogenizer for thorough disruption.[1][9]

  • Extraction: Agitate the homogenate gently on a shaker for 1 hour at 4°C.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended): Add 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Solvent Evaporation: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane or a mobile phase compatible with your analytical method) for subsequent analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-methanol).

  • Reaction: Add 1 mL of BF3-methanol to the dried lipid extract.[7]

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection of FAMEs: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean vial for GC-MS analysis.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) + BHT sample->homogenize extract Agitate at 4°C homogenize->extract phase_sep Add NaCl & Centrifuge extract->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic evaporate Evaporate Solvent collect_organic->evaporate add_bf3 Add BF3-Methanol & Heat evaporate->add_bf3 extract_fames Extract FAMEs with Hexane add_bf3->extract_fames gcms GC-MS Analysis extract_fames->gcms

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway of this compound via GPR120

This compound, like other long-chain fatty acids, can act as a signaling molecule by activating G-protein coupled receptors (GPCRs) such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). This activation can lead to various downstream cellular responses, including anti-inflammatory effects and insulin (B600854) sensitization.

GPR120_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol lcfa This compound (LCFA) gpr120 GPR120/FFAR4 lcfa->gpr120 binds & activates g_protein Gq/11 gpr120->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc co-activates downstream Downstream Signaling (e.g., MAPK activation) pkc->downstream phosphorylates

Caption: Activation of the GPR120 signaling pathway by a long-chain fatty acid.

References

Technical Support Center: Method Validation for 13Z,16Z-Docosadienoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13Z,16Z-docosadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The two primary methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS often requires derivatization to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[4][5] LC-MS/MS can often analyze the underivatized fatty acid, offering simpler sample preparation.[6]

Q2: What are the key validation parameters I need to assess for my quantification method?

A2: According to FDA and ICH guidelines, a full validation of your bioanalytical method should include the assessment of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[7][8]

Q3: How should I store my samples containing this compound to ensure stability?

A3: Biological samples should be processed immediately or stored at -80°C to prevent enzymatic and chemical degradation of polyunsaturated fatty acids like this compound. Stock solutions of the analyte should be stored under an inert gas (like argon or nitrogen) at -20°C or lower.[9] Repeated freeze-thaw cycles should be avoided.

Q4: Why is an internal standard crucial for the analysis?

A4: An internal standard (IS) is essential for accurate quantification as it compensates for variability during sample preparation and analysis.[10] For this compound analysis, a stable isotope-labeled version of the analyte (e.g., this compound-d5) would be an ideal internal standard. If a deuterated analog is not available, a structurally similar fatty acid that is not endogenously present in the sample can be used.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen extraction method (e.g., Folch, Matyash) is appropriate for your sample matrix.[1][11] Optimize the solvent-to-sample ratio and the number of extraction steps. For plasma, a methanol (B129727)/tert-butyl methyl ether (MTBE) extraction can be effective.[11]
Analyte Adsorption Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the fatty acid to container surfaces.
Incomplete Derivatization (for GC-MS) Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[4]
Analyte Degradation Minimize sample exposure to heat, light, and oxygen. Process samples on ice and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS
Potential Cause Troubleshooting Step
Column Contamination Implement a column wash step between samples. Ensure proper sample cleanup to remove phospholipids (B1166683) and other interfering substances.
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure proper degassing of solvents. The use of an additive like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency in negative mode.[6]
Matrix Effects Dilute the sample extract to minimize ion suppression or enhancement. Use a stable isotope-labeled internal standard to correct for matrix effects.[6]
Issue 3: Suspected Isomerization of this compound
Potential Cause Troubleshooting Step
Harsh Derivatization Conditions The cis double bonds of polyunsaturated fatty acids can isomerize to the trans form under harsh conditions (e.g., high heat, strong acid/base).[12][13] Use milder derivatization methods if possible. For FAME preparation, using BF3-methanol at a controlled temperature is a common approach.[5]
Sample Degradation Exposure to light and oxygen can promote isomerization. Protect samples from light and consider working under an inert atmosphere.
Analytical Conditions High temperatures in the GC inlet can potentially cause some isomerization. Optimize the inlet temperature to ensure volatilization without degradation.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Matyash Method)

This protocol is adapted for the extraction of total fatty acids from a plasma sample.

  • To 10 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution.

  • Add 400 µL of ice-cold methanol.

  • Add 500 µL of methyl-tert-butyl ether (MTBE).

  • Vortex for 10 seconds and sonicate for 1 hour in an ice bath.

  • Add 500 µL of water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes.[11]

  • Carefully transfer the upper organic layer to a new tube.

  • Dry the organic extract under a stream of nitrogen.

  • The dried extract can then be reconstituted for LC-MS analysis or derivatized for GC-MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
  • To the dried lipid extract, add 1 mL of hexane (B92381) and 1 mL of 14% boron trifluoride in methanol (BF3/MeOH).

  • Blanket the sample with nitrogen, cap the tube tightly, and heat at 100°C for 1 hour.

  • Cool the sample to room temperature.

  • Add 1 mL of water to stop the reaction and vortex.

  • Centrifuge for 1 minute to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[5]

Quantitative Data Summary

The following tables present illustrative acceptance criteria for a validated bioanalytical method for this compound quantification, based on ICH and FDA guidelines.[7][14]

Table 1: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria
This compoundLLOQ (1.0)≤ 20%± 20%≤ 20%± 20%Precision: ≤20% CV; Accuracy: ±20% Bias
Low QC (3.0)≤ 15%± 15%≤ 15%± 15%Precision: ≤15% CV; Accuracy: ±15% Bias
Mid QC (50)≤ 15%± 15%≤ 15%± 15%Precision: ≤15% CV; Accuracy: ±15% Bias
High QC (150)≤ 15%± 15%≤ 15%± 15%Precision: ≤15% CV; Accuracy: ±15% Bias

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Linearity and Range

ParameterAcceptance Criteria
Calibration Curve Range 1.0 - 200 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.99
Calibration Standard Accuracy ± 20% for LLOQ, ± 15% for other standards

Table 3: Stability

Stability TestStorage ConditionsDurationAcceptance Criteria (% Change from Nominal)
Freeze-Thaw Stability -80°C to Room Temp.3 cycles± 15%
Short-Term (Bench-Top) Stability Room Temperature4 hours± 15%
Long-Term Stability -80°C90 days± 15%
Post-Preparative Stability Autosampler (4°C)24 hours± 15%

Visualizations

FFAR4/GPR120 Signaling Pathway

This compound is a long-chain fatty acid that can act as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[15] Activation of GPR120 initiates downstream signaling cascades that have anti-inflammatory and insulin-sensitizing effects. One key mechanism involves the recruitment of β-arrestin 2, which leads to the inhibition of the TAK1 inflammatory signaling pathway.[16][17]

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LCFA This compound GPR120 GPR120 / FFAR4 LCFA->GPR120 binds Gq11 Gαq/11 GPR120->Gq11 activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca ERK ERK1/2 Activation Ca->ERK TAK1 TAK1 beta_arrestin->TAK1 inhibits TAB1 TAB1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation JNK->Inflammation

Caption: Downstream signaling of the GPR120/FFAR4 receptor upon activation.

Experimental Workflow for this compound Quantification

This workflow outlines the major steps for quantifying this compound from a biological sample using either LC-MS/MS or GC-MS.

quantification_workflow start Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Matyash Method) start->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in appropriate solvent drying->reconstitution derivatization Derivatization (e.g., FAMEs) drying->derivatization lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing gcms_analysis GC-MS Analysis derivatization->gcms_analysis gcms_analysis->data_processing

References

selecting the right internal standard for 13Z,16Z-docosadienoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the quantitative analysis of 13Z,16Z-docosadienoic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. SIL standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation (extraction and derivatization) and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] This co-elution and similar ionization efficiency allow for the most accurate correction of variations in the analytical process.[1]

Q2: What are suitable alternative internal standards if a stable isotope-labeled version is unavailable?

A2: If a SIL standard for this compound is not available, the next best options are odd-chain fatty acids or structurally similar very-long-chain fatty acids (VLCFAs) that are not naturally present in the sample.[3]

  • Odd-Chain Fatty Acids: Tricosanoic acid (C23:0) or nonadecanoic acid (C19:0) are commonly used as internal standards for long-chain fatty acid analysis.[3][4] They are suitable because they are typically absent or present in very low amounts in biological samples and have similar chromatographic behavior to other long-chain fatty acids.

  • Structurally Similar VLCFAs: A non-endogenous saturated or monounsaturated VLCFA close in chain length to C22:2 can also be considered.

It is crucial to validate the chosen alternative to ensure it provides reliable quantification.

Q3: Can I use a shorter-chain fatty acid as an internal standard?

A3: Using a shorter-chain fatty acid is not recommended. The extraction efficiency, derivatization yield, and chromatographic behavior of shorter-chain fatty acids can differ significantly from those of a very-long-chain polyunsaturated fatty acid (PUFA) like this compound. This discrepancy can lead to inaccurate quantification.[2]

Q4: What are the key considerations when selecting an internal standard?

A4: The primary considerations for selecting an internal standard are:

  • Structural Similarity: The internal standard should be as structurally and chemically similar to the analyte as possible.

  • Absence in Sample: It should not be naturally present in the biological matrix being analyzed.

  • Purity: The internal standard should be of high purity to ensure accurate concentration calculations.

  • Stability: It must be stable throughout the entire analytical procedure.

  • Elution Profile: In chromatographic methods, it should elute near the analyte of interest without co-eluting with other sample components.

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of the Internal Standard

  • Potential Cause: Inefficient extraction from the sample matrix.

    • Solution:

      • Ensure the chosen extraction solvent system (e.g., Folch or Bligh & Dyer methods using chloroform/methanol) is appropriate for your sample type.[5]

      • Perform a second extraction of the aqueous phase to improve recovery.[5]

      • For complex matrices, consider a solid-phase extraction (SPE) cleanup step to remove interfering substances.[5]

  • Potential Cause: Incomplete derivatization.

    • Solution:

      • Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Common derivatizing agents for GC-MS of fatty acids include boron trifluoride in methanol (B129727) (BF3/methanol) or pentafluorobenzyl bromide (PFBBr).[4][6]

      • Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.

  • Potential Cause: Degradation of the polyunsaturated fatty acid.

    • Solution:

      • Minimize sample exposure to heat, light, and oxygen.

      • Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

      • Process samples promptly and store extracts at low temperatures under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Chromatographic Peak Shape or Resolution

  • Potential Cause: Suboptimal GC or LC column and conditions.

    • Solution:

      • For GC-MS: Use a polar capillary column (e.g., a wax-type or high-cyanopropyl phase) designed for fatty acid methyl ester (FAME) analysis to achieve good separation of isomers. Optimize the temperature program to ensure adequate separation of C22:2 from other fatty acids.

      • For LC-MS: Employ a C18 or C8 reversed-phase column. Optimize the mobile phase gradient (e.g., water/methanol or water/acetonitrile with additives like formic acid or ammonium (B1175870) formate) to achieve good peak shape and resolution.

  • Potential Cause: Contamination of the GC inlet or column.

    • Solution:

      • Regularly replace the GC inlet liner and septum.

      • Bake out the column according to the manufacturer's instructions to remove contaminants.

Issue 3: High Background Noise or Interfering Peaks in the Mass Spectrum

  • Potential Cause: Matrix effects (ion suppression or enhancement).

    • Solution:

      • Improve sample cleanup using techniques like SPE.

      • Dilute the sample extract to reduce the concentration of interfering matrix components.

      • If using LC-MS, adjust the chromatographic gradient to separate the analyte from the interfering compounds.

  • Potential Cause: Contamination from solvents or labware.

    • Solution:

      • Use high-purity solvents and reagents.

      • Thoroughly clean all glassware and use disposable items where possible.

      • Run solvent blanks to identify and trace sources of contamination.

Data Presentation: Comparison of Potential Internal Standards

Internal Standard TypeExample(s)ProsCons
Stable Isotope-Labeled (SIL) This compound-d4- Highest accuracy and precision- Compensates for variations in extraction, derivatization, and ionization[1][2]- May not be commercially available- Can be expensive
Odd-Chain Fatty Acids Tricosanoic acid (C23:0), Nonadecanoic acid (C19:0)- Commercially available and less expensive- Generally absent in biological samples- Good for broad fatty acid profiling[4]- Physicochemical properties are not identical to the analyte, which may lead to slight inaccuracies[2]
Structurally Similar VLCFAs Saturated or monounsaturated C22 fatty acid (not present in the sample)- Closer in chain length to the analyte than odd-chain fatty acids- May still exhibit different extraction and ionization behavior compared to a PUFA- Must be confirmed to be absent from the sample

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)
  • Lipid Extraction (Folch Method): a. Homogenize the biological sample (e.g., tissue or cells). b. Add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. c. Add the selected internal standard at a known concentration. d. Vortex thoroughly and allow the mixture to stand for at least 20 minutes. e. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.

  • Derivatization to FAMEs (BF3-Methanol Method): a. To the dried lipid extract, add 1 mL of hexane (B92381) and 1 mL of 14% boron trifluoride in methanol.[4] b. Cap the tube tightly and heat at 100°C for 30-60 minutes. c. Cool to room temperature, add 1 mL of water, and vortex. d. Centrifuge and transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: High-polarity capillary column (e.g., DB-23, SP-2560, or similar).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a suitable rate (e.g., 3-5°C/min) to separate the FAMEs.

    • Carrier Gas: Helium.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for this compound methyl ester and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound
  • Lipid Extraction: a. Follow the same lipid extraction procedure as in Protocol 1 (steps 1a-1g).

  • Sample Preparation for LC-MS: a. Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and acetonitrile.

  • LC-MS/MS Conditions:

    • LC Column: C18 or C8 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS/MS Detector: Operate in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion for both this compound and the internal standard.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) internal standard available? start->is_sil_available use_sil Use SIL standard (e.g., C22:2-d4) is_sil_available->use_sil Yes is_odd_chain_present Are odd-chain fatty acids (e.g., C23:0) absent from the sample? is_sil_available->is_odd_chain_present No validate Validate the chosen internal standard use_sil->validate use_odd_chain Use odd-chain fatty acid (e.g., C23:0) as internal standard is_odd_chain_present->use_odd_chain Yes use_structural_analog Use a non-endogenous, structurally similar VLCFA is_odd_chain_present->use_structural_analog No use_odd_chain->validate use_structural_analog->validate end Proceed with quantitative analysis validate->end

Caption: Workflow for selecting an internal standard.

Troubleshooting_Workflow cluster_recovery Low/Inconsistent Recovery cluster_peak_shape Poor Peak Shape/Resolution start Problem: Inaccurate or irreproducible results check_is_recovery Check internal standard recovery and peak shape start->check_is_recovery troubleshoot_extraction Review extraction protocol - Solvent choice - Number of extractions check_is_recovery->troubleshoot_extraction Low Recovery optimize_chromatography Optimize chromatography - GC: Column, temp program - LC: Column, mobile phase check_is_recovery->optimize_chromatography Poor Peak Shape troubleshoot_derivatization Optimize derivatization - Time, temp, reagent - Ensure sample is dry troubleshoot_extraction->troubleshoot_derivatization troubleshoot_degradation Prevent degradation - Add antioxidant (BHT) - Protect from light/heat troubleshoot_derivatization->troubleshoot_degradation instrument_maintenance Perform instrument maintenance - Clean inlet/ion source - Replace consumables optimize_chromatography->instrument_maintenance

Caption: Troubleshooting guide for fatty acid analysis.

References

Technical Support Center: 13Z,16Z-Docosadienoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 13Z,16Z-docosadienoic acid during sample preparation.

Troubleshooting Guide: Minimizing Isomerization

Issue: High levels of trans-isomers or positional isomers detected in the final analysis.

This guide will help you identify and resolve potential sources of isomerization of this compound during your sample preparation workflow.

Potential Cause Recommended Action Explanation
High Temperature Exposure - Maintain samples at low temperatures (on ice or at 4°C) during extraction. - Use low-temperature evaporation techniques (e.g., nitrogen stream, centrifugal vacuum concentrator) to remove solvents. - For derivatization (e.g., methylation), use milder temperature conditions (e.g., 60°C instead of 100°C) and shorter reaction times.High temperatures provide the activation energy for the conversion of cis double bonds to the more stable trans configuration.[1]
Exposure to Light - Protect samples from direct light by using amber vials or wrapping containers in aluminum foil. - Work in a dimly lit area when possible.UV and visible light can provide the energy to induce photo-isomerization of double bonds in polyunsaturated fatty acids (PUFAs).
Presence of Oxygen - Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use deoxygenated solvents. - Add antioxidants (e.g., BHT, BHA, or α-tocopherol) to solvents and samples to quench free radicals that can catalyze isomerization.Oxygen can lead to the formation of free radicals, which can initiate and propagate the isomerization of double bonds.[1]
Harsh Chemical Conditions (pH) - Avoid strong acids and bases during extraction and derivatization. - If derivatization is necessary, prefer acid-catalyzed methods (e.g., using BF₃-methanol or HCl-methanol) over base-catalyzed methods (e.g., sodium methoxide), as the latter are more prone to causing isomerization of certain PUFAs.Both acidic and basic conditions can catalyze the isomerization of double bonds. The specific impact can depend on the fatty acid structure and reaction conditions.
Inappropriate Storage - Store purified this compound and its derivatives at -20°C or, for long-term storage, at -80°C. - Store under an inert atmosphere (nitrogen or argon). - If in solution, use a solvent like ethanol (B145695) and ensure the container is tightly sealed with a Teflon-lined cap.Low temperatures significantly reduce the rate of chemical reactions, including isomerization and oxidation. An inert atmosphere prevents oxidation, which can produce byproducts that promote isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization important?

This compound is a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). Maintaining its specific cis (Z) configuration at the 13th and 16th carbon positions is crucial because its biological activity is stereospecific. For instance, this specific isomer acts as an agonist for the G protein-coupled receptor 120 (GPR120), which is involved in signaling pathways that, among other functions, inhibit the secretion of ghrelin, a hormone that stimulates appetite.[2][3] Isomerization to trans (E) forms or a shift in the double bond positions will alter the molecule's three-dimensional structure, potentially reducing or eliminating its biological activity.

Q2: What are the primary factors that cause isomerization of this compound?

The primary factors that can induce isomerization are:

  • Heat: High temperatures are a major contributor to cis-trans isomerization.[1]

  • Light: Exposure to UV and visible light can lead to photo-isomerization.

  • Oxygen: The presence of oxygen can lead to the formation of free radicals that catalyze isomerization.[1]

  • Acids and Bases: Strong acidic or basic conditions used in some sample preparation steps can promote isomerization.

  • Catalysts: Certain metals and radical species (like thiyl radicals) can catalyze isomerization.

Q3: How should I store my samples of this compound?

For optimal stability, samples should be stored under the following conditions:

  • Temperature: -20°C for short-term storage and -80°C for long-term storage.

  • Atmosphere: Under an inert gas like nitrogen or argon to prevent oxidation.

  • Container: In amber glass vials with Teflon-lined caps (B75204) to protect from light and prevent leaching of plasticizers.

  • Form: If possible, as a solution in a suitable solvent like ethanol. If in powdered form, it should be handled quickly in a dry, inert atmosphere to prevent moisture absorption and oxidation.

Q4: Which derivatization method is best to avoid isomerization before gas chromatography (GC) analysis?

For GC analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs). To minimize isomerization of this compound, an acid-catalyzed methylation method is generally recommended over a base-catalyzed one. Methods using boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl at mild temperatures (e.g., 60°C) for a controlled duration are preferable. Base-catalyzed methods, while rapid, have a higher risk of inducing isomerization and double bond migration in some PUFAs.

Quantitative Data on Factors Affecting PUFA Stability

The following tables summarize the impact of various conditions on the stability of long-chain polyunsaturated fatty acids. While specific kinetic data for this compound is limited, these tables provide representative data for similar long-chain PUFAs to guide experimental design.

Table 1: Effect of Temperature on Isomerization of Long-Chain PUFAs (Representative Data)

Temperature (°C)TimeAnalyteIsomer Formation (%)
430 daysDHA and EPA< 1%
25 (Room Temp)7 daysDHA~2-5%
601 hourLinolenic Acid~5-10%
10030 minutesLinolenic Acid> 20%
18030 minutesLinoleic AcidSignificant isomerization

Data compiled and extrapolated from principles outlined in cited literature.

Table 2: Impact of pH on the Stability of PUFAs in Emulsions (Qualitative)

pHStabilityRationale
Acidic (2-4) Generally more stableProtonation of carboxylate group can reduce catalytic activity of some metal ions. However, very strong acid can catalyze isomerization.
Neutral (6-8) Less stableIncreased susceptibility to oxidation and enzymatic degradation. Some base-catalyzed isomerization can occur.
Alkaline (>9) UnstableSaponification can occur, and strong bases can directly catalyze isomerization.

This table provides a general guide; optimal pH can be matrix-dependent.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is designed to extract lipids, including this compound, from biological tissues or cells while minimizing isomerization.

Materials:

  • Homogenizer

  • Chloroform (B151607) (with ~50 ppm BHT as antioxidant)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas cylinder

Procedure:

  • Weigh the frozen tissue sample (~100 mg) and place it in a glass homogenizing tube on ice.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.

  • Homogenize the sample thoroughly while keeping the tube on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution (0.4 mL for 2 mL of solvent).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.

  • Transfer the lipid extract to a clean amber glass vial.

  • Dry the solvent under a gentle stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform or hexane (B92381) for storage at -80°C.

Protocol 2: Acid-Catalyzed Methylation for GC Analysis

This protocol describes the preparation of fatty acid methyl esters (FAMEs) using BF₃-methanol, which is less prone to causing isomerization than base-catalyzed methods.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass tubes with Teflon-lined screw caps

Procedure:

  • To the dried lipid extract (1-2 mg) in a glass tube, add 1 mL of hexane to dissolve.

  • Add 1 mL of 14% BF₃-methanol reagent.

  • Cap the tube tightly and vortex briefly.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex thoroughly for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

  • The sample is now ready for GC analysis.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound

This compound has been identified as an agonist for the G protein-coupled receptor 120 (GPR120). Activation of GPR120 in gastric cells leads to the inhibition of ghrelin secretion.[2][3] Ghrelin is a hormone that stimulates appetite; therefore, its inhibition contributes to a feeling of satiety. The signaling cascade following GPR120 activation by a fatty acid ligand typically involves the Gαq/11 protein, leading to an increase in intracellular calcium.[4]

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FA This compound GPR120 GPR120 Receptor FA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates Ghrelin_inhibition Inhibition of Ghrelin Secretion Ca_release->Ghrelin_inhibition Leads to

Caption: GPR120 signaling pathway initiated by this compound.

Experimental Workflow for Isomerization Analysis

The following diagram illustrates a typical workflow for extracting this compound from a biological sample and preparing it for analysis, with key steps to prevent isomerization highlighted.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_storage Storage Points Sample Biological Sample (on ice, protected from light) Homogenize Homogenization (Cold Chloroform:Methanol with BHT) Sample->Homogenize Extract Lipid Extraction (Phase Separation) Homogenize->Extract Dry Solvent Evaporation (Under Nitrogen Stream) Extract->Dry Derivatize Methylation (BF₃-Methanol, 60°C) Dry->Derivatize Store1 Store Extract (-80°C, Argon) Dry->Store1 Purify FAME Extraction (Hexane) Derivatize->Purify Analyze GC Analysis Purify->Analyze Store2 Store FAMEs (-20°C, Argon) Purify->Store2

Caption: Workflow for minimizing isomerization during sample preparation.

References

Technical Support Center: Enhancing Low-Level Detection of 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting 13Z,16Z-docosadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound?

A1: The primary challenges include its low volatility, potential for co-elution with other isomeric fatty acids, susceptibility to oxidation, and signal suppression from complex biological matrices.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of the fatty acid. For Liquid Chromatography (LC) analysis, while not strictly necessary, derivatization can improve ionization efficiency and chromatographic peak shape.

Q3: What are the most common derivatization methods for this compound?

A3: The most common method is the conversion to its fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or by preparing trimethylsilyl (B98337) (TMS) esters with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q4: How can I improve the separation of this compound from its isomers?

A4: For GC analysis, using a highly polar capillary column, such as one with a biscyanopropyl stationary phase, is recommended. For HPLC, reversed-phase columns with a C18 or C8 stationary phase can be effective, and the separation can be influenced by the organic modifier in the mobile phase (e.g., acetonitrile (B52724) vs. methanol).

Q5: What are the expected mass spectral fragments for the methyl ester of this compound in GC-MS?

A5: The electron ionization mass spectrum of methyl 13Z,16Z-docosadienoate will show a molecular ion peak (m/z 350.6) and characteristic fragment ions resulting from cleavages along the hydrocarbon chain.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Incomplete Derivatization Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction time and temperature. Use fresh derivatization reagents.[1]
Active Sites in the GC System Use a deactivated inlet liner and column. Condition the column according to the manufacturer's instructions.
Column Overload Reduce the injection volume or dilute the sample.
Improper Injection Technique Ensure the injection is rapid and the syringe is clean.

Problem 2: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Steps
Suboptimal Derivatization Test different derivatization reagents (e.g., BF3-methanol vs. BSTFA) to find the one that gives the best response for your analyte.
Loss of Analyte During Sample Preparation Minimize the number of transfer steps. Ensure the pH of the sample is appropriate during liquid-liquid extraction to keep the fatty acid in its desired form.
Mass Spectrometer Tuning Tune the mass spectrometer according to the manufacturer's recommendations, paying attention to the mass range of interest.
Incorrect MS Acquisition Parameters Use Selected Ion Monitoring (SIM) mode, focusing on the molecular ion (m/z 350.6) and a few characteristic fragment ions of the methyl ester for increased sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Problem 1: High Background Noise or Matrix Effects

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Employ solid-phase extraction (SPE) to remove interfering matrix components like phospholipids. A variety of sorbents can be tested, such as C18 or a mixed-mode sorbent.
Co-elution with Matrix Components Optimize the chromatographic gradient to better separate the analyte from interfering compounds. Modify the mobile phase composition (e.g., adjust the pH or the organic solvent).
Ion Suppression or Enhancement Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed, improve the chromatographic separation or sample cleanup. Use a matrix-matched calibration curve for more accurate quantification.

Problem 2: Difficulty in Separating from Isomers

Potential Cause Troubleshooting Steps
Inadequate Chromatographic Resolution Use a longer column or a column with a smaller particle size. Optimize the mobile phase gradient and temperature. Experiment with different organic modifiers (acetonitrile often provides different selectivity than methanol for fatty acid isomers).
Incorrect Column Chemistry For reversed-phase HPLC, C18 and C8 columns are commonly used. The choice can affect the separation of positional isomers.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) for GC-MS Analysis

This protocol is based on the use of boron trifluoride (BF3) in methanol.

  • Sample Preparation: Ensure the sample containing the fatty acid is dry. If in a solvent, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF3-methanol solution to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Biological Samples for LC-MS/MS Analysis

This protocol is a general guideline for the cleanup of plasma or serum samples.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Acidify the plasma/serum sample with a small amount of formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 3 mL of a more nonpolar solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Quantitative Data

Parameter GC-MS (as FAME) LC-MS/MS (underivatized) Reference
Limit of Detection (LOD) 0.05 - 1.0 pg on-column0.01 - 10 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 5.0 pg on-column0.03 - 20 ng/mL[3]
Recovery from Plasma (SPE) Not Applicable70-95%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (GC) Derivatization (GC) Extraction->Derivatization (GC) Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) GC-MS GC-MS Derivatization (GC)->GC-MS LC-MS/MS LC-MS/MS Cleanup (SPE)->LC-MS/MS Quantification Quantification GC-MS->Quantification LC-MS/MS->Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_pathway Low Sensitivity Low Sensitivity Check Derivatization Check Derivatization Low Sensitivity->Check Derivatization GC-MS Optimize Sample Cleanup Optimize Sample Cleanup Low Sensitivity->Optimize Sample Cleanup LC-MS/MS Tune Mass Spectrometer Tune Mass Spectrometer Low Sensitivity->Tune Mass Spectrometer Both Improve Chromatography Improve Chromatography Low Sensitivity->Improve Chromatography Both Re-run with Optimized Protocol Re-run with Optimized Protocol Check Derivatization->Re-run with Optimized Protocol Re-run with Cleaner Extract Re-run with Cleaner Extract Optimize Sample Cleanup->Re-run with Cleaner Extract Re-acquire Data Re-acquire Data Tune Mass Spectrometer->Re-acquire Data Re-inject with New Method Re-inject with New Method Improve Chromatography->Re-inject with New Method

Caption: Logical troubleshooting workflow for low sensitivity issues.

References

Validation & Comparative

A Comparative Analysis of 13Z,16Z-Docosadienoic Acid and Docosahexaenoic Acid (DHA) in Cellular Signaling and Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of two long-chain fatty acids: 13Z,16Z-docosadienoic acid and the well-characterized omega-3 fatty acid, docosahexaenoic acid (DHA). The focus is on their respective roles in cellular signaling and, in particular, their anti-inflammatory properties, supported by available experimental data and methodologies.

Introduction

This compound is a naturally occurring ω-6 polyunsaturated fatty acid (PUFA). In contrast, docosahexaenoic acid (DHA) is a well-studied ω-3 PUFA, renowned for its crucial roles in neurodevelopment, neuroprotection, and its potent anti-inflammatory effects. Both fatty acids are recognized as ligands for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), a key regulator of metabolic and inflammatory responses.[1][2][3][4] This common receptor target provides a basis for comparing their downstream effects.

Comparative Data on Biological Effects

While direct comparative studies between this compound and DHA are limited, their individual effects on key inflammatory pathways can be analyzed. A significant aspect of their anti-inflammatory action is mediated through the activation of GPR120, which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[4][5]

Data on the effects of DHA on pro-inflammatory cytokine production is more extensive. Studies have shown that DHA can significantly reduce the secretion of TNF-α, IL-1β, and IL-6 in various cell types, including macrophages.[7][8]

Table 1: Summary of Effects on Inflammatory Markers

FeatureThis compoundDocosahexaenoic Acid (DHA)
Primary Receptor GPR120 (FFAR4)[1]GPR120 (FFAR4)[4]
Effect on NF-κB Pathway Inhibition (presumed via GPR120)[5]Inhibition[4][7]
Effect on Cyclooxygenase (COX) High inhibitory activity reported[6]Known to modulate eicosanoid production
Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Data not availableSignificant reduction[7][8]

Signaling Pathways

Both this compound and DHA initiate their anti-inflammatory signaling cascades primarily through the activation of GPR120. This receptor, upon ligand binding, can signal through two main pathways: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. The anti-inflammatory effects are largely attributed to the β-arrestin-2 pathway, which leads to the inhibition of TAK1, a critical upstream kinase in the NF-κB signaling cascade.[4]

DHA has also been shown to exert its effects through other pathways, including the activation of Protein Kinase A (PKA) and the Akt signaling pathway, which are involved in a range of cellular processes from metabolism to cell survival.

Below are diagrams illustrating the key signaling pathways for GPR120 activation and the established anti-inflammatory pathway of DHA.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid This compound or DHA GPR120 GPR120 (FFAR4) Fatty_Acid->GPR120 binds beta_Arrestin2 β-Arrestin 2 GPR120->beta_Arrestin2 recruits TAK1_TAB1 TAK1-TAB1 Complex beta_Arrestin2->TAK1_TAB1 sequesters TAB1, inhibits TAK1 NFkB_Inhibition Inhibition of NF-κB Pathway TAK1_TAB1->NFkB_Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Caption: GPR120-mediated anti-inflammatory signaling pathway.

DHA_Signaling cluster_pathways Signaling Cascades DHA DHA GPR120 GPR120 Activation DHA->GPR120 PKA_pathway PKA Pathway DHA->PKA_pathway Akt_pathway Akt Pathway DHA->Akt_pathway NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition Neuroprotection Neuroprotection Akt_pathway->Neuroprotection Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Caption: Overview of major signaling pathways affected by DHA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of these fatty acids.

GPR120 Activation Assays

1. Calcium Mobilization Assay

  • Objective: To measure the activation of GPR120 by a ligand, leading to an increase in intracellular calcium concentration.

  • Methodology:

    • Cells stably or transiently expressing GPR120 (e.g., HEK293 or CHO cells) are seeded in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

    • The cells are washed to remove excess dye.

    • The fatty acid of interest (this compound or DHA) is added at various concentrations.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.

    • Data are analyzed to determine the EC50 value for receptor activation.

2. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to GPR120 upon agonist binding, a key step in the anti-inflammatory signaling pathway.

  • Methodology:

    • Cells are co-transfected with constructs for GPR120 fused to a reporter enzyme fragment (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

    • Upon agonist stimulation with the fatty acid, the GPR120-β-arrestin interaction brings the two enzyme fragments together, forming an active enzyme.

    • A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

    • The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Anti-inflammatory Effect Assays

1. NF-κB Nuclear Translocation Assay

  • Objective: To determine the effect of the fatty acid on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

  • Methodology:

    • Immune cells (e.g., RAW 264.7 macrophages) are pre-treated with the fatty acid for a specific duration.

    • Inflammation is induced using an agent like lipopolysaccharide (LPS).

    • Cells are fixed and permeabilized.

    • Immunofluorescence staining is performed using an antibody specific for the NF-κB p65 subunit.

    • The subcellular localization of p65 is visualized using fluorescence microscopy. A decrease in nuclear staining in fatty acid-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.

2. Cytokine Secretion Assay (ELISA)

  • Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to an inflammatory stimulus, and the inhibitory effect of the fatty acid.

  • Methodology:

    • Immune cells are seeded in a multi-well plate and pre-treated with the fatty acid.

    • The cells are stimulated with an inflammatory agent (e.g., LPS).

    • The cell culture supernatant is collected after a specified incubation period.

    • The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • A reduction in cytokine concentration in the supernatant of fatty acid-treated cells indicates an anti-inflammatory effect.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating and comparing the anti-inflammatory effects of this compound and DHA.

Experimental_Workflow cluster_assays Downstream Assays Start Hypothesis: Fatty acids have anti-inflammatory effects Cell_Culture Cell Culture (e.g., Macrophages) Start->Cell_Culture Treatment Treatment with: 1. This compound 2. DHA 3. Vehicle Control Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation GPR120_Assay GPR120 Activation (Ca2+ mobilization, β-arrestin) Stimulation->GPR120_Assay NFkB_Assay NF-κB Pathway Analysis (Western Blot, IF) Stimulation->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA) Stimulation->Cytokine_Assay Data_Analysis Data Analysis and Comparison GPR120_Assay->Data_Analysis NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

Both this compound and DHA are agonists for the GPR120 receptor, a key player in mediating anti-inflammatory responses. While DHA is a well-established anti-inflammatory agent with a large body of evidence supporting its effects on the NF-κB pathway and cytokine production, the specific anti-inflammatory profile of this compound is less characterized. The limited data available suggests it may also possess significant anti-inflammatory properties, including the inhibition of COX enzymes.

Further direct comparative studies employing the standardized experimental protocols outlined in this guide are necessary to fully elucidate the relative potencies and specific mechanisms of action of these two fatty acids. Such research will be invaluable for the development of novel therapeutic strategies targeting inflammation-related diseases.

References

Validating 13Z,16Z-Docosadienoic Acid as a FFAR4 Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13Z,16Z-docosadienoic acid as a ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). FFAR4 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This document summarizes experimental data, compares this compound with other known FFAR4 ligands, and provides detailed experimental protocols for key validation assays.

Ligand Performance Comparison

This compound, an omega-6 polyunsaturated fatty acid (PUFA), has been identified as an agonist of FFAR4.[1] Its activity is compared here with other endogenous long-chain fatty acids (LCFAs) and selective synthetic agonists. The potency of these ligands is typically evaluated through in vitro assays that measure downstream signaling events upon receptor activation, such as β-arrestin recruitment and intracellular calcium mobilization.

β-Arrestin Recruitment Assay

The recruitment of β-arrestin-2 to FFAR4 is a key signaling pathway, particularly implicated in the anti-inflammatory effects of FFAR4 activation.[2][3] The following table summarizes the potency (EC50) of various fatty acids in a β-arrestin-2 recruitment assay. Lower EC50 values indicate higher potency.

Ligand ClassLigandEC50 (µM)
Omega-6 PUFA This compound Data not available
Omega-6 PUFALinoleic Acid (LA)4.57[4]
Omega-6 PUFAArachidonic Acid (AA)12.02[4]
Omega-3 PUFAEicosapentaenoic Acid (EPA)4.57[4]
Omega-3 PUFADocosahexaenoic Acid (DHA)4.27[4]
Saturated Fatty AcidPalmitic Acid (PA)5.01[4]

Note: While a specific EC50 value for this compound in a β-arrestin assay was not found in the reviewed literature, as a long-chain PUFA, its potency is expected to be in the low micromolar range, similar to other PUFAs.

Calcium Mobilization Assay

Activation of FFAR4 can also lead to Gq protein coupling and a subsequent increase in intracellular calcium ([Ca2+]i), which is involved in metabolic regulation.[5][6][7] The table below compares the potency of various ligands in stimulating calcium mobilization.

Ligand ClassLigandpEC50EC50 (nM)
Omega-6 PUFA This compound Data not availableData not available
Omega-3 PUFAα-Linolenic Acid (αLA)Induces response[5]-
Omega-3 PUFAEicosapentaenoic Acid (EPA)Induces response[5]-
Omega-6 PUFALinoleic AcidInduces response[5]-
Omega-6 PUFAγ-Linolenic AcidInduces response[5]-
Synthetic AgonistTUG-8917.77 (mouse)-
Synthetic AgonistGSK137647A6.3 (human)501[8]

Note: While specific EC50 values for many natural fatty acids in calcium mobilization assays are not consistently reported, studies confirm that omega-3 and omega-6 PUFAs with 18-20 carbons effectively induce a calcium response through FFAR4.[5] Saturated and monounsaturated fatty acids were reported to be inactive in this specific assay.[5]

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a common method for quantifying ligand-induced β-arrestin recruitment to FFAR4 using the DiscoverX PathHunter® β-arrestin assay. This assay utilizes enzyme fragment complementation (EFC).

Materials:

  • PathHunter® cells stably co-expressing FFAR4 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin-2 tagged with an Enzyme Acceptor (EA) fragment.

  • Cell plating reagent.

  • Test compounds (e.g., this compound) and control ligands.

  • PathHunter® Detection Reagents.

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Culture PathHunter® cells according to the supplier's instructions.

    • On day 1, plate the cells in a 384-well assay plate at the recommended density and incubate overnight at 37°C in a CO2 incubator.[9][10]

  • Compound Preparation and Addition:

    • On day 2, prepare serial dilutions of the test and control compounds in the appropriate assay buffer.

    • Add the diluted compounds to the cell plate.[11]

    • Incubate the plate for 90 minutes at 37°C.[9][11]

  • Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.[9]

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a luminometer.

    • The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow β-Arrestin Recruitment Assay Workflow plate_cells Plate FFAR4-expressing cells add_compounds Add test compounds plate_cells->add_compounds incubate_37c Incubate at 37°C add_compounds->incubate_37c add_detection Add detection reagents incubate_37c->add_detection incubate_rt Incubate at RT add_detection->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze_data Analyze data (EC50) read_luminescence->analyze_data

Workflow for β-Arrestin Recruitment Assay.
Calcium Mobilization Assay (FLIPR® Assay)

This protocol outlines a typical procedure for measuring intracellular calcium mobilization upon FFAR4 activation using a FLIPR® (Fluorometric Imaging Plate Reader) instrument.

Materials:

  • HEK293 cells (or other suitable cell line) expressing FFAR4.

  • Cell culture medium.

  • FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and control ligands.

  • 384-well black-wall, clear-bottom assay plates.

  • FLIPR® instrument or a fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed FFAR4-expressing cells into a 384-well assay plate and incubate overnight to form a confluent monolayer.[8]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, potentially including probenecid.[8][12]

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[8][13]

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test and control compounds in the assay buffer in a separate compound plate.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR® instrument.

    • Set the instrument to monitor fluorescence intensity before and after the addition of the compounds.

    • The instrument will add the compounds from the compound plate to the cell plate and record the fluorescence changes in real-time.[14]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

    • Calculate the peak fluorescence response for each compound concentration.

    • Plot the peak response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow Calcium Mobilization Assay Workflow plate_cells Plate FFAR4-expressing cells load_dye Load with calcium-sensitive dye plate_cells->load_dye prepare_compounds Prepare compound plate measure_fluorescence Measure fluorescence (FLIPR) load_dye->measure_fluorescence prepare_compounds->measure_fluorescence analyze_data Analyze data (EC50) measure_fluorescence->analyze_data

Workflow for Calcium Mobilization Assay.

FFAR4 Signaling Pathways

Upon activation by a ligand such as this compound, FFAR4 can initiate two primary signaling cascades: the Gq-mediated pathway and the β-arrestin-2-mediated pathway.

G cluster_pathways FFAR4 Signaling Pathways Ligand This compound (or other ligand) FFAR4 FFAR4 (GPR120) Ligand->FFAR4 Gq Gq FFAR4->Gq Gq-dependent beta_arrestin β-Arrestin-2 FFAR4->beta_arrestin β-Arrestin-dependent PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Metabolic_effects Metabolic Effects Ca_release->Metabolic_effects Internalization Receptor Internalization beta_arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

FFAR4 initiates distinct signaling cascades.

References

A Comparative Analysis of Docosadienoic Acid Isomers and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosadienoic acid (DDA), a 22-carbon polyunsaturated fatty acid with two double bonds, is emerging as a molecule of interest in nutritional science and pharmacology. While less studied than its well-known counterpart, docosahexaenoic acid (DHA), preliminary research suggests that various isomers of DDA possess significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide provides a comparative analysis of the available data on the biological activities of different docosadienoic acid isomers, offering a resource for researchers and drug development professionals.

Summary of Biological Activities

The biological effects of docosadienoic acid isomers are influenced by the position and configuration (cis or trans) of their double bonds. Research has primarily focused on a few specific isomers, with cis-13,16-docosadienoic acid being the most studied.

Anti-inflammatory and Pro-resolving Activities

Docosadienoic acid isomers have demonstrated notable anti-inflammatory properties. Studies have shown that DDA can modulate the production of inflammatory mediators. For instance, DDA (22:2n-6) has been shown to exert strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon-γ (IFN-γ), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-α (TNF-α)[1][2].

Furthermore, cis-13,16-docosadienoic acid has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[3]. The inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Antitumor and Cytotoxic Activities

Emerging evidence suggests that DDA isomers may possess antitumor properties. A study comparing DDA (22:2n-6) to DHA found that DDA exhibited comparable or even better antitumor effects against human breast cancer cell lines SK-BR-3 and MDA-MB-231[1][2]. The cytotoxic effects of polyunsaturated fatty acids on cancer cells are often linked to the induction of lipid peroxidation[4]. While direct comparative data on the cytotoxicity of various DDA isomers is limited, studies on other long-chain fatty acids indicate that the degree of unsaturation and isomer configuration can influence their cytotoxic potential[4][5].

Antioxidant Activity

Cis-13,16-docosadienoic acid has been reported to exhibit antioxidant activity[3]. The ability of polyunsaturated fatty acids to act as antioxidants is a complex process, as their double bonds also make them susceptible to oxidation. However, they can also upregulate endogenous antioxidant defense mechanisms.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of docosadienoic acid isomers. It is important to note that direct comparative studies across a wide range of isomers are currently lacking in the scientific literature.

IsomerBiological ActivityAssay SystemQuantitative Data (e.g., IC50)Reference
Docosadienoic Acid (22:2n-6) AntitumorHuman breast cancer cells (SK-BR-3, MDA-MB-231)Comparable or better than DHA[1][2]
Anti-inflammatoryHuman macrophages (differentiated THP-1 cells)Reduction in pro-inflammatory cytokine expression[1][2]
cis-13,16-Docosadienoic Acid Cyclooxygenase (COX) Inhibitionin vitro enzyme assayHigh inhibitory activity at 100 µg/mL[3]
Antioxidantin vitro assayGood antioxidant activity at 60 µg/mL[3]

Note: The lack of extensive quantitative data for various DDA isomers highlights a significant gap in the current research landscape. Further studies are needed to elucidate the structure-activity relationships among these isomers.

Signaling Pathways

The biological effects of docosadienoic acid isomers are mediated through their interaction with various cellular signaling pathways. Based on the activities of other long-chain fatty acids, the following pathways are likely targets for DDA isomers.

GPR120 Signaling Pathway

G Protein-Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids. Activation of GPR120 is known to mediate anti-inflammatory effects and regulate metabolism. It is plausible that DDA isomers act as agonists for this receptor.

GPR120_Signaling DDA Docosadienoic Acid Isomer GPR120 GPR120 DDA->GPR120 Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Binds & Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits activation of IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Figure 1: Proposed GPR120-mediated anti-inflammatory signaling pathway for DDA isomers.

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARγ can lead to the transcription of genes involved in anti-inflammatory and metabolic processes.

PPARg_Signaling DDA Docosadienoic Acid Isomer PPARg PPARγ DDA->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Anti-inflammatory & Metabolic Effects Gene_Expression->Biological_Effects

Figure 2: Putative PPARγ signaling pathway activated by DDA isomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of docosadienoic acid isomers.

Fatty Acid Extraction and Analysis

A typical workflow for the extraction and analysis of fatty acids from biological samples.

Fatty_Acid_Analysis_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Folch method) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract Saponification Saponification (to free fatty acids) Lipid_Extract->Saponification Methylation Methylation (to FAMEs) Saponification->Methylation GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Methylation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Figure 3: General workflow for fatty acid extraction and analysis.

Protocol Details:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

    • Add water or a salt solution to induce phase separation.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent to obtain the total lipid extract.

  • Saponification and Methylation:

    • Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release free fatty acids from triglycerides and phospholipids.

    • Methylate the free fatty acids using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl to form fatty acid methyl esters (FAMEs).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs into a GC-MS system.

    • Separate the FAMEs based on their volatility and polarity using a suitable capillary column.

    • Identify and quantify individual fatty acid isomers based on their retention times and mass spectra, comparing them to known standards.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Details:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the docosadienoic acid isomer of interest for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol Details:

  • Enzyme and Substrate Preparation: Prepare purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the docosadienoic acid isomer or a known inhibitor (control) in an appropriate buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. The COX enzyme will convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).

  • Detection: The peroxidase activity of the COX enzyme can be monitored using a colorimetric or fluorometric probe that reacts with the hydroperoxide intermediate. The rate of color or fluorescence development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The available evidence suggests that docosadienoic acid isomers, particularly 22:2n-6 and cis-13,16-docosadienoic acid, possess promising anti-inflammatory, antioxidant, and antitumor activities. However, the field is still in its nascent stages, and a comprehensive comparative analysis is hampered by the limited data on a wider range of isomers.

Future research should focus on:

  • Synthesizing and purifying a broader range of positional and geometric isomers of docosadienoic acid.

  • Conducting systematic in vitro and in vivo studies to compare the biological activities of these isomers.

  • Elucidating the specific molecular targets and signaling pathways modulated by each isomer.

  • Investigating the structure-activity relationships to identify the key structural features responsible for their biological effects.

A deeper understanding of the biological activities of docosadienoic acid isomers will pave the way for their potential application in the development of novel therapeutics and nutraceuticals for a variety of inflammatory and proliferative diseases.

References

cross-validation of GC-MS and LC-MS methods for fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids (FAs) is paramount for advancements in metabolic research, disease diagnostics, and therapeutic development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on the specific fatty acids of interest, the sample matrix, and the desired analytical performance. This guide provides an objective comparison of GC-MS and LC-MS for fatty acid analysis, supported by experimental data and detailed protocols.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry has long been the gold standard for the analysis of fatty acids, particularly for long-chain FAs (14-24 carbons).[1] It offers excellent separation efficiency and sensitivity.[1] However, a critical prerequisite for GC-MS analysis is the derivatization of fatty acids to increase their volatility.[2][3][4] This is typically achieved by converting them into fatty acid methyl esters (FAMEs).[2][4][5]

Liquid Chromatography-Mass Spectrometry has emerged as a powerful alternative, offering high sensitivity and selectivity without the need for derivatization.[6][7] This makes the sample preparation for LC-MS comparatively simpler.[8] LC-MS is particularly advantageous for the analysis of a broad spectrum of fatty acids, including very-long-chain fatty acids (VLCFAs), and for its compatibility with complex biological matrices.[1][9]

Experimental Workflows

The analytical workflow for both GC-MS and LC-MS involves several key steps, from sample preparation to data analysis. The primary divergence in the workflows lies in the necessity of a derivatization step for GC-MS.

Fatty_Acid_Analysis_Workflow Comparative Workflow for Fatty Acid Analysis by GC-MS and LC-MS cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS Pathway cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Sample->Extraction Hydrolysis Saponification (Hydrolysis to Free Fatty Acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs or TMS esters) Hydrolysis->Derivatization SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Hydrolysis->SPE GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Identification) GCMS_Analysis->Data_Processing LCMS_Analysis LC-MS Analysis SPE->LCMS_Analysis LCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

References

A Comparative Guide to 13Z,16Z-Docosadienoic Acid and Eicosapentaenoic Acid (EPA) in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two polyunsaturated fatty acids: 13Z,16Z-docosadienoic acid and the well-characterized omega-3 fatty acid, eicosapentaenoic acid (EPA). The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies employed in key studies.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Polyunsaturated fatty acids (PUFAs) have garnered significant attention for their potential to modulate inflammatory responses. Eicosapentaenoic acid (EPA), an omega-3 PUFA, is widely recognized for its anti-inflammatory effects.[1] Less is known about the immunomodulatory properties of this compound, a very long-chain omega-6 PUFA. This guide aims to synthesize the current experimental evidence to facilitate a comparative understanding of these two fatty acids in the context of inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and EPA in modulating key inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in THP-1 Macrophages

CytokineTreatmentConcentration% Reduction vs. ControlReference
IL-1βThis compoundNot SpecifiedStrong[2]
IL-6This compoundNot SpecifiedStrong[2]
IFN-γThis compoundNot SpecifiedStrong[2]
MCP-1This compoundNot SpecifiedStrong[2]
TNF-αThis compoundNot SpecifiedStrong[2]

Data is derived from a study by Chen et al. (2020) which demonstrated a strong anti-inflammatory effect by lowering the protein expression levels of these cytokines.[2]

Table 2: Effect of Eicosapentaenoic Acid (EPA) on Pro-inflammatory Cytokine Production in Macrophages

CytokineCell TypeTreatmentConcentration% Reduction vs. LPSReference
TNF-αTHP-1 MacrophagesEPA10 µMNot Significant
TNF-αTHP-1 MacrophagesEPA50 µMSignificant
TNF-αTHP-1 MacrophagesEPA75 µMSignificant
IL-6THP-1 MacrophagesEPA10 µMNot Significant
IL-6THP-1 MacrophagesEPA50 µMSignificant
IL-6THP-1 MacrophagesEPA75 µMSignificant

This table summarizes findings from various studies on EPA's dose-dependent effects on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathways and Mechanisms of Action

Both this compound and EPA exert their anti-inflammatory effects through interactions with key signaling pathways.

This compound

Current research points to the activation of G protein-coupled receptor 120 (GPR120) as a primary mechanism for this compound.[3][4] Activation of GPR120 by this fatty acid has been shown to inhibit the secretion of ghrelin, a hormone with complex metabolic and inflammatory roles.[3] While direct evidence linking its GPR120 agonism to downstream anti-inflammatory signaling cascades like NF-κB and PPARγ activation is still emerging, its ability to strongly reduce pro-inflammatory cytokine expression in macrophages suggests a potent immunomodulatory capacity.[2]

GPR120_Signaling_DDA DDA This compound GPR120 GPR120 DDA->GPR120 Binds to & Activates Macrophage Macrophage GPR120->Macrophage Located on Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, IFN-γ, MCP-1, TNF-α) Macrophage->Cytokines Reduced Expression EPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 NFkB_Inhib NF-κB Inhibition GPR120->NFkB_Inhib Inflam_Genes ↓ Inflammatory Gene Expression NFkB_Inhib->Inflam_Genes PPARg_Activation PPARγ Activation PPARg_Activation->Inflam_Genes EPA EPA EPA->GPR120 Activates EPA->PPARg_Activation DDA_Workflow cluster_0 Cell Culture cluster_1 Treatment & Challenge cluster_2 Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Treatment Treat with This compound Macrophages->Treatment Challenge Inflammatory Stimulus (e.g., LPS) Treatment->Challenge Analysis Measure Cytokine Protein Expression (ELISA / Western Blot) Challenge->Analysis

References

Confirming the Identity of 13Z,16Z-Docosadienoic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid isomers is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the identity of the polyunsaturated fatty acid (PUFA) 13Z,16Z-docosadienoic acid, with a focus on techniques that elucidate the precise positions of its double bonds.

The structural nuances of fatty acid isomers can lead to vastly different biological activities. Therefore, relying on mass-to-charge ratio alone is insufficient for conclusive identification. This guide delves into the application of chemical derivatization coupled with gas chromatography-mass spectrometry (GC-MS) to generate diagnostic fragments that pinpoint the location of double bonds, a critical step in distinguishing this compound from its isomers. We will also explore alternative methodologies and provide a comparative analysis of their performance.

Mass Spectrometry for Isomer Elucidation: A Head-to-Head Comparison

While standard mass spectrometry of fatty acid methyl esters (FAMEs) provides information on molecular weight and degree of unsaturation, it often fails to differentiate between positional isomers due to the migration of double bonds during fragmentation. To overcome this, several derivatization techniques have been developed to "fix" the double bonds and yield structurally informative mass spectra. Here, we compare the most effective methods for the identification of this compound.

ParameterGC-MS of FAMEsGC-MS of DMDS AdductsGC-MS of Picolinyl EstersLC-MS/MSNMR Spectroscopy
Primary Application General fatty acid profilingDouble bond location Double bond location Analysis of intact lipids, high sensitivityStructural elucidation, non-destructive
Sample Preparation Methyl esterificationMethyl esterification followed by reaction with dimethyl disulfidePicolinyl ester formationMinimal, but derivatization can enhance sensitivityMinimal
Sensitivity ModerateGoodGoodHigh to Very HighLow
Accuracy for Isomer ID LowHighHighModerate to High (method dependent)High
Key Advantage Simple, established methodProvides clear diagnostic ions for double bond positionProvides clear diagnostic ions for double bond positionHigh throughput, suitable for complex mixturesProvides detailed structural information
Key Disadvantage Does not locate double bondsAdditional derivatization stepAdditional derivatization stepIsomer differentiation can be challenging without specific methodsLow sensitivity, requires pure sample

Experimental Protocols for Definitive Identification

To achieve unambiguous identification of this compound, a multi-step approach involving derivatization followed by GC-MS analysis is recommended. Below are detailed protocols for the most effective techniques.

Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis for General Profiling

This initial step is common for many GC-MS-based fatty acid analyses.

Materials:

  • Sample containing this compound

  • Methanolic HCl (1.25 M) or BF3-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the lipid extract, add 2 mL of methanolic HCl.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Wash the hexane layer with a saturated NaCl solution.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Location

This method creates a thioether adduct at the double bonds, leading to characteristic fragmentation upon electron ionization.

Materials:

  • FAMEs from Protocol 1

  • Dimethyl disulfide (DMDS)

  • Iodine solution (50 mg/mL in diethyl ether)

  • Hexane

  • Sodium thiosulfate (B1220275) solution (5% w/v)

Procedure:

  • To the dried FAME sample, add 50 µL of DMDS and 50 µL of the iodine solution.

  • Heat the mixture at 40°C for 15 minutes.

  • Cool the reaction mixture and add 200 µL of hexane.

  • Wash the hexane layer with 200 µL of the sodium thiosulfate solution to remove excess iodine.

  • The upper hexane layer containing the DMDS adducts is ready for GC-MS analysis.

Expected Fragmentation of this compound Methyl Ester DMDS Adduct:

Upon electron ionization, the DMDS adduct of methyl 13Z,16Z-docosadienoate will fragment between the two methylthio-substituted carbons of the original double bonds. For the double bond at the 13th position, this will result in diagnostic ions at m/z 259 and m/z 215. For the double bond at the 16th position, the key fragments will be at m/z 301 and m/z 173. The presence of these specific ions in the mass spectrum confirms the positions of the double bonds.

Protocol 3: Picolinyl Ester Derivatization for Double Bond Location

Picolinyl esters are particularly effective for localizing double bonds in polyunsaturated fatty acids due to charge-remote fragmentation.[1][2]

Materials:

  • Fatty acid sample

  • Oxalyl chloride or thionyl chloride

  • 3-Pyridylcarbinol (3-picolyl alcohol)

  • Pyridine (B92270)

  • Hexane

Procedure:

  • Convert the fatty acid to its acid chloride by reacting with oxalyl chloride or thionyl chloride.

  • React the fatty acyl chloride with 3-pyridylcarbinol in the presence of pyridine to form the picolinyl ester.

  • Extract the picolinyl ester into hexane.

  • Wash the hexane extract to remove excess reagents.

  • The sample is now ready for GC-MS analysis.

Expected Fragmentation of the Picolinyl Ester of this compound:

The mass spectrum of the picolinyl ester will show a series of ions resulting from cleavage along the fatty acid chain.[1][3] A significant gap of 26 atomic mass units (amu) between clusters of ions is indicative of a double bond. For this compound, gaps would be expected around the fragments corresponding to cleavage at the 13th and 16th carbon positions, allowing for the precise localization of the double bonds.

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization for Double Bond Location cluster_analysis Analysis lipid_extraction Lipid Extraction saponification Saponification (optional) lipid_extraction->saponification methylation Methyl Esterification (FAMEs) saponification->methylation dmds DMDS Adduct Formation methylation->dmds picolinyl Picolinyl Ester Synthesis methylation->picolinyl gcms GC-MS Analysis dmds->gcms picolinyl->gcms data_analysis Mass Spectrum Interpretation gcms->data_analysis

Figure 1. Experimental workflow for the identification of this compound.

fragmentation_pathway FAME Fatty Acid Methyl Ester Derivatization Derivatization FAME->Derivatization DMDS_Adduct DMDS Adduct Derivatization->DMDS_Adduct DMDS Picolinyl_Ester Picolinyl Ester Derivatization->Picolinyl_Ester Picolinyl Chloride GC_MS GC-MS DMDS_Adduct->GC_MS Picolinyl_Ester->GC_MS Diagnostic_Fragments Diagnostic Fragments GC_MS->Diagnostic_Fragments Isomer_Confirmation Isomer Confirmation Diagnostic_Fragments->Isomer_Confirmation

Figure 2. Logical flow of derivatization and mass spectrometric analysis.

Conclusion

The definitive identification of this compound requires more than a simple mass determination. By employing chemical derivatization techniques such as the formation of dimethyl disulfide adducts or picolinyl esters, researchers can utilize the power of mass spectrometry to pinpoint the exact location of double bonds within the fatty acid chain. This guide provides the necessary protocols and a comparative framework to select the most appropriate method for your research needs, ensuring accurate and reliable structural elucidation of this important polyunsaturated fatty acid. The use of these techniques is crucial for advancing our understanding of the specific roles of fatty acid isomers in biological systems and for the development of targeted therapeutics.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of synthetic and naturally occurring 13Z,16Z-docosadienoic acid. While direct comparative studies with quantitative data for the synthetic versus the natural form are limited in publicly available literature, this document synthesizes the existing knowledge on their origins, biological effects, and the signaling pathways they influence. For the purpose of this guide, it is assumed that commercially available this compound used in the cited in vitro studies is of synthetic origin, a common practice in research to ensure purity and consistency.

Introduction

This compound is a naturally occurring ω-6 polyunsaturated fatty acid (PUFA) identified in various sources, including plants, fish, and mammals.[1][2] It is recognized as a signaling molecule with several biological activities. Synthetic versions of this fatty acid are utilized in research to explore its therapeutic potential. This guide will delve into its known biological effects, focusing on its role as a GPR120 agonist and its implications for anti-inflammatory, anti-cancer, and cardiovascular health.

Data Presentation: A Comparative Analysis

Due to the absence of direct comparative studies, this table summarizes the known biological activities of this compound, with the understanding that the in vitro data is likely derived from synthetic forms.

Biological ActivityTarget/ReceptorObserved EffectQuantitative DataSource (Natural/Synthetic)Reference
Hormone Regulation GPR120 (FFAR4)Agonist-Natural and Synthetic (inferred)[1][2]
Gastric Ghrelin CellsInhibition of Ghrelin SecretionSignificant suppressionNatural and Synthetic (inferred)[3][4]
Anti-inflammatory GPR120Potential inhibition of pro-inflammatory pathwaysData not available for this compound specificallyInferred Synthetic[5][6]
Anti-cancer Breast Cancer CellsPotential for anti-proliferative and pro-apoptotic effectsData not available for this compound specificallyInferred Synthetic[7]
Cardiovascular -Potential beneficial effects on cardiovascular risk factorsData not available for this compound specifically--

Key Biological Activities and Signaling Pathways

GPR120 Agonism and Ghrelin Inhibition

This compound is an agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is a sensor for long-chain fatty acids and is involved in various physiological processes, including metabolism and inflammation.[5]

One of the key documented effects of this compound is the potent inhibition of ghrelin secretion from isolated mouse gastric cells.[3][4] Ghrelin is a hormone that stimulates appetite, and its inhibition is a target for obesity and metabolic disorder treatments. The binding of this compound to GPR120 on ghrelin cells is believed to trigger a signaling cascade that leads to the suppression of ghrelin release.

GPR120_Ghrelin_Inhibition This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Signaling_Cascade Intracellular Signaling Cascade GPR120->Signaling_Cascade Activates Ghrelin_Secretion Ghrelin Secretion Inhibition Signaling_Cascade->Ghrelin_Secretion Leads to

GPR120-mediated inhibition of ghrelin secretion.
Potential Anti-inflammatory Effects

The activation of GPR120 by long-chain fatty acids has been shown to exert anti-inflammatory effects in various cell types, such as macrophages.[6] The proposed mechanism involves the binding of GPR120 to β-arrestin-2, leading to the inhibition of pro-inflammatory signaling pathways like NF-κB.[6] While direct evidence for this compound is lacking, its role as a GPR120 agonist suggests it may share these anti-inflammatory properties.

GPR120_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCFA 13Z,16Z-Docosadienoic Acid (LCFA) GPR120 GPR120 LCFA->GPR120 Activates beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits TAK1 TAK1 beta_arrestin2->TAK1 Inhibits NF_kB_activation NF-κB Activation TAK1->NF_kB_activation Promotes Inflammation Inflammation NF_kB_activation->Inflammation Leads to

Proposed anti-inflammatory signaling of GPR120.

Experimental Protocols

Inhibition of Ghrelin Secretion in Isolated Gastric Ghrelin Cells

This protocol is based on the methodology described by Lu et al. (2012).[3][4]

  • Isolation of Gastric Cells: Gastric mucosal cells are isolated from transgenic mice expressing Green Fluorescent Protein (GFP) under the control of the ghrelin promoter.

  • Cell Culture: Isolated ghrelin-GFP cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (typically dissolved in a suitable solvent like ethanol).

  • Ghrelin Measurement: After a specific incubation period, the concentration of acylated ghrelin in the culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The reduction in ghrelin secretion in treated cells is compared to vehicle-treated control cells to determine the inhibitory effect.

Ghrelin_Inhibition_Workflow Start Start Isolate_Cells Isolate Gastric Ghrelin-GFP Cells Start->Isolate_Cells Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Treat_Cells Treat with This compound Culture_Cells->Treat_Cells Measure_Ghrelin Measure Ghrelin in Supernatant Treat_Cells->Measure_Ghrelin Analyze_Data Analyze Data Measure_Ghrelin->Analyze_Data End End Analyze_Data->End

Workflow for ghrelin secretion inhibition assay.

Conclusion

This compound, both in its natural and synthetic forms, demonstrates significant biological activity, primarily as a GPR120 agonist leading to the inhibition of ghrelin secretion. While its anti-inflammatory and anti-cancer properties are plausible based on its mechanism of action, further research with direct quantitative comparisons between the natural and synthetic forms is necessary to fully elucidate their therapeutic potential. The provided experimental framework can guide future studies to address these knowledge gaps.

References

comparing the effects of n-3 vs n-6 very long-chain polyunsaturated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of n-3 and n-6 Very Long-Chain Polyunsaturated Fatty Acids for Researchers

Introduction

Very long-chain polyunsaturated fatty acids (VLCPUFAs), specifically those of the n-3 and n-6 series, are critical components of cellular membranes and precursors to a vast array of signaling molecules that regulate numerous physiological and pathophysiological processes. While both are essential for human health, they often exert opposing effects, particularly in the context of inflammation.[1] The typical Western diet is characterized by a high ratio of n-6 to n-3 PUFAs, which is associated with a pro-inflammatory state and an increased risk of chronic diseases.[2][3] This guide provides a detailed comparison of n-3 and n-6 VLCPUFAs, focusing on their metabolic pathways, downstream signaling effects, and a summary of experimental data, to assist researchers in the fields of biology, medicine, and drug development.

Metabolic Pathways: A Tale of Competition

N-3 and n-6 PUFAs are not synthesized de novo in mammals and must be obtained from the diet.[4][5] Their respective parent fatty acids, α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6), are metabolized into longer and more unsaturated fatty acids through a shared series of desaturation and elongation reactions.[6][7] This creates a competitive environment, where the dietary ratio of n-3 to n-6 precursors directly influences the composition of VLCPUFAs in cell membranes and the subsequent production of bioactive lipid mediators.[3][4] The key enzymes in this pathway, delta-6-desaturase (FADS2) and delta-5-desaturase (FADS1), generally show a higher affinity for n-3 substrates.[8]

The primary VLCPUFA products are docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) from the n-3 pathway, and arachidonic acid (AA) from the n-6 pathway.[5] These molecules are incorporated into the phospholipids (B1166683) of cell membranes and released upon cellular stimulation to serve as substrates for various enzymatic pathways.[9][10]

G cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway n6_start Linoleic Acid (LA) (18:2n-6) gla γ-Linolenic Acid (GLA) n6_start->gla Δ6-Desaturase dgla Dihomo-γ-Linolenic Acid (DGLA) gla->dgla Elongase aa Arachidonic Acid (AA) (20:4n-6) dgla->aa Δ5-Desaturase n3_start α-Linolenic Acid (ALA) (18:3n-3) sda Stearidonic Acid (SDA) n3_start->sda Δ6-Desaturase eta Eicosatetraenoic Acid (ETA) sda->eta Elongase epa Eicosapentaenoic Acid (EPA) (20:5n-3) eta->epa Δ5-Desaturase dpa Docosapentaenoic Acid (DPA) epa->dpa Elongase dha Docosahexaenoic Acid (DHA) (22:6n-3) dpa->dha Δ6-Desaturase, β-oxidation enzyme_note Both pathways compete for the same Δ6- and Δ5-desaturase enzymes. G cluster_n6 n-6 Signaling Cascade cluster_n3 n-3 Signaling Cascade AA Arachidonic Acid (AA) COX_n6 COX Pathway AA->COX_n6 LOX_n6 LOX Pathway AA->LOX_n6 PG_TX Prostaglandins (PGE2) Thromboxanes (TXA2) COX_n6->PG_TX LT_n6 Leukotrienes (LTB4) LOX_n6->LT_n6 Inflammation Pro-inflammatory Effects (Vasoconstriction, Platelet Aggregation, Neutrophil Chemotaxis) PG_TX->Inflammation LT_n6->Inflammation EPA_DHA EPA & DHA COX_n3 COX Pathway EPA_DHA->COX_n3 LOX_n3 LOX Pathway EPA_DHA->LOX_n3 PG_n3 Less Inflammatory Prostaglandins (PGE3) COX_n3->PG_n3 SPMs Specialized Pro-resolving Mediators (Resolvins, Protectins) LOX_n3->SPMs Resolution Anti-inflammatory & Pro-resolving Effects (Inhibit Neutrophil Infiltration, Enhance Phagocytosis) PG_n3->Resolution SPMs->Resolution G start Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (e.g., Folch Method) start->extraction derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometry (Identification & Quantification) separation->detection analysis Data Analysis (Fatty Acid Profiling) detection->analysis result Quantitative Composition of n-3 and n-6 PUFAs analysis->result

References

A Researcher's Guide to Assessing the Purity of Commercially Available 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a framework for assessing the purity of commercially available 13Z,16Z-docosadienoic acid, a significant omega-6 polyunsaturated fatty acid. We will explore the offerings of major suppliers, detail robust analytical methodologies for purity verification, and provide context for its biological activity.

Commercial Availability and Stated Purity

Several chemical suppliers offer this compound. For the purpose of this guide, we will compare the product information from two prominent vendors: Cayman Chemical and MedChemExpress. It is important to note that purity can vary between batches, and researchers should always refer to the batch-specific certificate of analysis (CoA) provided by the supplier.

SupplierProduct NumberStated PurityFormulation
Cayman Chemical 20749≥98%[1]A solution in ethanol (B145695)
MedChemExpress HY-11461099.00%[2]A solution in ethanol[2]

Alternative Fatty Acids for Comparative Studies

In research, it is often beneficial to compare the activity of the target molecule with related compounds. Potential alternatives to this compound include other docosadienoic acid isomers or very-long-chain fatty acids with similar properties. The choice of alternative will depend on the specific research question.

Alternative CompoundKey Differentiating FeaturePotential Research Application
cis-10,13-Docosadienoic acid Positional isomerInvestigating structure-activity relationships for receptor binding.
trans-13,16-Docosadienoic acid Geometric isomer (trans configuration)Studying the differential biological effects of cis vs. trans fatty acid isomers.
Arachidonic Acid (C20:4, n-6) Shorter chain length, more double bondsComparing the effects of different omega-6 fatty acids in signaling pathways.
Docosahexaenoic Acid (DHA, C22:6, n-3) Omega-3 fatty acidContrasting the biological activities of omega-6 versus omega-3 fatty acids.

Experimental Protocols for Purity Assessment

A comprehensive assessment of this compound purity requires the use of orthogonal analytical techniques to identify the main component, isomeric impurities, and any other potential contaminants. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is the gold standard for fatty acid analysis, offering high resolution and definitive identification. The analysis is typically performed on the more volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation: Derivatization to FAMEs

  • Objective: To convert the non-volatile this compound into its volatile methyl ester for GC analysis.

  • Procedure:

    • Evaporate the ethanol from a known amount of the commercial solution under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Heat the sample at 100°C for 5 minutes.

    • Cool the sample and add 2 mL of boron trifluoride-methanol solution.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: A highly polar capillary column, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane) or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of specific isomers if necessary.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC can be a powerful tool for separating geometric (cis/trans) and positional isomers of fatty acids, which may be challenging to resolve completely by GC alone.

1. Sample Preparation: Derivatization for UV or Fluorescence Detection

  • Objective: To attach a chromophore or fluorophore to the fatty acid to enable sensitive detection.

  • Procedure (using p-bromophenacyl bromide for UV detection):

    • Evaporate the ethanol from the commercial solution.

    • Dissolve the residue in 1 mL of acetonitrile (B52724).

    • Add a 1.5-fold molar excess of p-bromophenacyl bromide and a catalytic amount of a crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate.

    • Heat the mixture at 75°C for 30 minutes.

    • Cool, filter, and inject an aliquot into the HPLC system.

2. HPLC Instrumental Parameters

  • HPLC System: A standard HPLC or UHPLC system with a UV or fluorescence detector.

  • Column: A silver-ion (Ag+) HPLC column is highly effective for separating fatty acid isomers based on the degree and geometry of unsaturation. Alternatively, a high-resolution reversed-phase C18 column can be used.

  • Mobile Phase (for Ag+ column): A gradient of acetonitrile in hexane. The exact gradient will need to be optimized to achieve the best separation.

  • Mobile Phase (for C18 column): A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (for p-bromophenacyl esters).

Visualization of Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the biological signaling pathway in which this compound is involved.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Commercial_Sample Commercial this compound Derivatization_GC Derivatization to FAMEs Commercial_Sample->Derivatization_GC Derivatization_HPLC Derivatization for UV/Fluorescence Commercial_Sample->Derivatization_HPLC GC_MS GC-MS Analysis Derivatization_GC->GC_MS HPLC HPLC Analysis Derivatization_HPLC->HPLC Purity_Assessment Purity Assessment (%) GC_MS->Purity_Assessment Isomer_Identification Isomer Identification HPLC->Isomer_Identification Isomer_Identification->Purity_Assessment

Caption: Experimental workflow for assessing the purity of this compound.

This compound is known to be an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2][3][4][5][6] The activation of this receptor by long-chain fatty acids initiates a signaling cascade with various physiological outcomes, including anti-inflammatory effects and the regulation of metabolism.[7][3][8][9][10]

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FA This compound GPR120 GPR120/FFAR4 FA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin Recruits PLC PLC G_protein->PLC TAB1 TAB1 Beta_arrestin->TAB1 Sequesters IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Metabolic_Regulation Metabolic Regulation Ca_PKC->Metabolic_Regulation TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB_JNK ↓ NF-κB / JNK Activation TAK1->NFkB_JNK

Caption: Simplified GPR120 signaling pathway activated by this compound.

By following the detailed analytical protocols outlined in this guide, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the reliability and reproducibility of their experimental results. Understanding its role as a GPR120 agonist provides a crucial biological context for designing and interpreting studies in the fields of metabolism, inflammation, and drug discovery.

References

Differential Effects of 13Z,16Z-Docosadienoic Acid on Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13Z,16Z-Docosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid that has garnered interest in the scientific community for its biological activities. A key mechanism of its action is through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is expressed in various tissues and cell types and is implicated in a range of physiological and pathophysiological processes, including metabolism, inflammation, and cancer.

Direct comparative studies on the effects of this compound across a wide range of cell lines are currently limited in the scientific literature. However, by examining the effects of GPR120 activation by various agonists in different cell lines, we can infer the potential differential effects of this compound. This guide provides a comparative overview of the known effects of GPR120 activation on different cancer cell lines, supported by experimental data and detailed protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of GPR120 Activation Effects

The functional outcome of GPR120 activation can vary significantly between different cell lines, likely due to differences in the expression levels of the receptor and the downstream signaling components.

GPR120 Expression in Various Cancer Cell Lines

The responsiveness of a cell line to GPR120 agonists is contingent on the expression of the receptor. Western blot analyses have revealed varying levels of GPR120 expression across different human cancer cell lines.

Cell LineCancer TypeGPR120 Expression LevelReference
MCF-7 Breast CancerRelatively High[1][2]
T47-D Breast CancerRelatively High[1][2]
SK-BR-3 Breast CancerPresent[2]
ZR-75-1 Breast CancerPresent[2]
HCT116 Colorectal CancerPresent[3]
SW480 Colorectal CancerPresent[3]
Caco-2 Colorectal CancerPresent[4]
STC-1 Murine Intestinal EndocrinePresent[4]
Differential Effects of GPR120 Agonists on Cancer Cell Lines

The activation of GPR120 can lead to diverse cellular responses, including effects on cell viability, proliferation, and resistance to chemotherapy.

Cell LineCancer TypeGPR120 AgonistObserved EffectQuantitative DataReference
MCF-7 Breast CancerGW9508Increased resistance to epirubicin (B1671505)IC50 of epirubicin increased[1][2]
T47-D Breast CancerGW9508Increased resistance to epirubicinIC50 of epirubicin increased[1][2]
MCF-7/ADM Epirubicin-resistant Breast CancerAH7614 (Antagonist)Sensitized cells to epirubicin-induced apoptosisDecreased cell viability[1][2]
MDA-MB-231 Breast CancerUnsaturated FFAsPromoted proliferation and survival, inhibited apoptosis-[5]
Prostate Cancer Cell Lines Prostate Cancerω-3 PUFAsBlocked ERK1/2 signaling, cell proliferation, migration, and survival-[6]
Pancreatic Cancer Cell Lines Pancreatic CancerSelective agonistsMay exacerbate the malignant phenotype-[6]

Experimental Protocols

Apoptosis Assay using Annexin V Staining by Flow Cytometry

This protocol is used to quantify the number of apoptotic cells following treatment with a GPR120 agonist.

Principle: In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Treated and untreated cell populations

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line by treating with the GPR120 agonist of interest for the desired time and concentration. Include an untreated control group.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Signaling Pathways

Activation of GPR120 by ligands such as this compound can trigger multiple downstream signaling pathways. The two primary pathways are the Gαq/11 pathway and the β-arrestin-2 pathway.

GPR120-Mediated Gαq/11 Signaling Pathway

GPR120_Gaq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPR120 GPR120 Ligand->GPR120 Binds Gaq Gαq/11 GPR120->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Gene Expression) Ca2+->Downstream PKC->Downstream

Caption: GPR120 Gαq/11 signaling pathway.

GPR120-Mediated β-arrestin-2 Anti-Inflammatory Pathway

GPR120_beta_arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPR120 GPR120 Ligand->GPR120 Binds beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits TAK1_complex TAK1 TAB1 beta_arrestin->TAK1_complex Inhibits association IKK IKK TAK1_complex->IKK Activates NFkB_complex IκB NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: GPR120 β-arrestin-2 anti-inflammatory pathway.

Disclaimer: The information provided in this guide is based on the current scientific literature regarding GPR120 agonists. The effects of this compound may vary, and further direct experimental validation is necessary to fully elucidate its differential effects on various cell lines.

References

Safety Operating Guide

Proper Disposal of 13Z,16Z-Docosadienoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 13Z,16Z-docosadienoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the recommended procedures for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound, the following procedures are based on best practices for the disposal of non-hazardous, water-insoluble organic acids commonly used in laboratory settings.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. These characteristics inform the recommended disposal pathway.

PropertyValueSource
Chemical Formula C₂₂H₄₀O₂PubChem
Molar Mass 336.56 g/mol PubChem
Physical State Liquid (at standard temperature and pressure)Larodan
Solubility Insoluble in water; Soluble in ethanol, chloroform, and hexane.Wikipedia
Hazards While a specific hazard assessment is not readily available, it is treated as a non-hazardous substance. However, standard laboratory precautions should always be observed.General Chemical Knowledge

Disposal Procedure

The primary recommended method for the disposal of this compound and materials contaminated with it is through a licensed chemical waste disposal service that utilizes incineration.

Step-by-Step Disposal Plan:

  • Segregation: Isolate waste containing this compound from other waste streams. This includes pure acid, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers).

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic compounds (e.g., glass or high-density polyethylene).

    • Solid Waste: Place all contaminated solid waste into a separate, clearly labeled waste bag or container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (as a precautionary measure in line with standard lab practice for chemical waste), the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from ignition sources and incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

Experimental Protocol Context: Cellular Uptake Assay

To provide a practical context for waste generation, consider a common experimental protocol in drug development research, such as a cellular uptake assay.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known quantity in an appropriate organic solvent, such as ethanol.

  • Cell Culture Treatment: The stock solution is then diluted in a cell culture medium to the desired final concentration. This working solution is used to treat cultured cells (e.g., in a multi-well plate) to study its uptake and metabolic effects.

  • Incubation and Analysis: After a specified incubation period, the medium is removed, and the cells are washed and lysed for further analysis (e.g., by liquid chromatography-mass spectrometry) to quantify the intracellular concentration of the fatty acid.

  • Waste Generation: This process generates various waste streams containing this compound, including:

    • The remaining stock solution.

    • The used cell culture medium.

    • Contaminated pipette tips used for solution preparation and transfer.

    • The multi-well plates containing residual amounts of the acid.

    • Gloves and other personal protective equipment (PPE) worn during the procedure.

All these waste products must be collected and disposed of following the procedures outlined above.

Disposal Decision Pathway

The following diagram illustrates the logical flow for determining the appropriate disposal method for this compound.

G A Start: Waste Identification (this compound) B Is it a known hazardous substance? A->B E Treat as Hazardous Waste (Follow specific SDS guidelines) B->E Yes I No specific SDS with disposal info available. Proceed with caution. B->I No C Is it water soluble? D Is it an acid or base? C->D No J Insoluble C->J Yes K Acidic D->K Yes F Can it be neutralized for sewer disposal? G Sewer Disposal (with copious amounts of water) F->G Yes L Neutralization not recommended for water-insoluble organic acids. F->L No H Collect for Incineration (Licensed Waste Disposal) I->C J->H K->F L->H

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 13Z,16Z-Docosadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 13Z,16Z-docosadienoic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Summary

This compound is a polyunsaturated omega-6 fatty acid.[1] Commercially, it is often supplied as a solution in a flammable solvent, such as ethanol (B145695).[1][2] The primary and most immediate hazard is associated with the flammability of the solvent. While fatty acids themselves are generally considered to have low toxicity, appropriate precautions should always be taken to avoid contact with skin and eyes and to prevent inhalation, as they can cause irritation.[3][4]

Key Hazards:

  • Flammability: Solutions in ethanol are highly flammable. Vapors can form explosive mixtures with air and travel to an ignition source.

  • Skin and Eye Irritation: Direct contact with the acid may cause skin and eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors of the heated compound may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound, particularly when it is in a flammable solvent. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye and Face Protection Safety goggles with side shields or a face shield.[6][7][8]Protects against splashes of the chemical solution.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][7][9]Prevents skin contact with the acid and solvent.
Body Protection Flame-resistant lab coat.[7][10]Protects against splashes and in case of fire.
Footwear Closed-toe shoes.[7][10]Protects feet from spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a respirator if aerosols are generated or if working in a poorly ventilated area.[7]Prevents inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol will minimize the risk of exposure and accidents.

3.1. Preparation and Handling

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when transferring large volumes or heating.[10]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.[10]

  • Grounding: When transferring from a larger container, ensure that both containers are grounded and bonded to prevent static discharge.[6]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Spill Kit: Ensure a spill kit appropriate for flammable liquids and acids is readily accessible.

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent injury and the spread of contamination.

Spill Size Procedure
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. If flammable, extinguish all ignition sources. 3. Wear appropriate PPE. 4. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[11][12][13] 5. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][14] 6. Clean the spill area with soap and water.
Large Spill (>100 mL) 1. Evacuate the immediate area.[13] 2. If the spill poses a fire hazard, activate the fire alarm. 3. Close the laboratory doors to confine vapors. 4. Notify your institution's environmental health and safety (EHS) department immediately. 5. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan

Proper disposal of this compound and its containers is essential to comply with regulations and protect the environment.

5.1. Waste Segregation

  • Liquid Waste: Collect all waste solutions containing this compound and its solvent in a designated, labeled hazardous waste container.[15] Do not mix with other waste streams unless instructed to do so by your institution's EHS department.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, labeled hazardous waste container.[16]

5.2. Disposal of Unused Product

  • Unused or unwanted this compound must be disposed of as hazardous waste through your institution's EHS program. Do not pour down the drain.

5.3. Neutralization (for acidic waste streams not containing flammable solvents) If you have an aqueous waste stream containing only the fatty acid (without the flammable solvent), it can be neutralized before disposal.

  • Dilution: Slowly add the acidic waste to a large volume of cold water with stirring.[17]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution until the pH is between 5.5 and 9.0.[18][19] Monitor the pH using pH paper or a meter. This process may generate heat and gas, so proceed with caution.

  • Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer with copious amounts of water, in accordance with local regulations.[18][20] Always confirm your institution's policies before drain disposal.

The following diagram outlines the decision-making process for the disposal of this compound waste.

G start Waste Generated is_flammable Is the waste in a flammable solvent? start->is_flammable ehs_disposal Dispose via EHS as Hazardous Waste is_flammable->ehs_disposal Yes neutralize Neutralize with weak base to pH 5.5-9.0 is_flammable->neutralize No (Aqueous) drain_disposal Dispose down sanitary sewer with copious water (check local regulations) neutralize->drain_disposal

Caption: Disposal decision tree for this compound waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。